Fmoc-Gly-Val-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHFHUXDLSLMX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427069 | |
| Record name | Fmoc-Gly-Val-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86895-14-9 | |
| Record name | Fmoc-Gly-Val-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86895-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biochemical Utility of Fmoc-Gly-Val-OH: A Technical Guide for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Val-OH is a pivotal dipeptide derivative employed extensively in the realm of biochemistry, particularly in the domain of solid-phase peptide synthesis (SPPS). Its unique structural attributes, combining the flexibility of glycine and the steric hindrance of valine, make it a valuable building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in peptide synthesis, drug discovery, and its incorporation into therapeutic agents. Detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of relevant biochemical pathways and workflows are presented to offer a comprehensive resource for researchers and professionals in the field.
Introduction to this compound
This compound is a dipeptide composed of glycine and valine, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This protecting group strategy allows for the sequential addition of amino acids to a growing peptide chain under mild conditions, which is crucial for the synthesis of long and complex peptides.[1]
The Gly-Val sequence itself is of significant interest in peptide chemistry. Glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone, while valine, with its bulky isopropyl side chain, imposes steric constraints that can influence peptide folding and interaction with biological targets.[2] This combination makes this compound a versatile building block for designing peptides with specific structural and functional properties.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for experimental design and execution in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 142810-19-3 | [3] |
| Molecular Formula | C22H24N2O5 | [3] |
| Molecular Weight | 396.44 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98% | |
| Melting Point | 198 - 204 °C |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS is a powerful technique that enables the efficient and automated synthesis of peptides. The process involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
The Fmoc-SPPS Workflow
The general workflow for incorporating an amino acid, such as the Gly-Val dipeptide from this compound, into a peptide chain using Fmoc-SPPS is illustrated below.
Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Experimental Protocols
The removal of the Fmoc protecting group is a critical step in SPPS. It is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Protocol:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
The completion of the deprotection step can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.
The coupling of the free carboxyl group of this compound to the deprotected N-terminus of the resin-bound peptide requires the activation of the carboxylic acid. This is achieved using various coupling reagents.
Protocol:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent, for example, HATU (2.9 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the pre-activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times).
Coupling Efficiency and Reagent Comparison
The efficiency of the coupling reaction is crucial for the overall yield and purity of the final peptide. For sterically hindered amino acids like valine, the choice of coupling reagent can significantly impact the outcome. Below is a comparative table of commonly used coupling reagents for challenging couplings.
| Coupling Reagent | Reagent Type | Additive | Advantages for Hindered Couplings | Potential Drawbacks |
| HATU | Uronium/Aminium | HOAt (intrinsic) | Highly reactive, very effective for hindered amino acids. | Higher cost, may cause guanidinylation of the N-terminal amine. |
| HCTU | Uronium/Aminium | 6-Cl-HOBt (intrinsic) | Highly reactive, good for fast synthesis. | Can be less stable than HATU. |
| PyBOP | Phosphonium | HOBt (intrinsic) | Excellent for hindered couplings, can be used in excess. | Byproduct (HMPA) is carcinogenic. |
| COMU | Uronium/Aminium | Oxyma Pure (intrinsic) | High coupling efficiency, safer byproducts than HOBt/HOAt-based reagents. | Relatively newer reagent, may be more expensive. |
| DIC/OxymaPure | Carbodiimide | Oxyma Pure | Good performance, safer than DIC/HOBt. | Generally less reactive than uronium/phosphonium reagents. |
Application in Drug Discovery and Therapeutic Peptides
The Gly-Val motif is present in several bioactive and therapeutic peptides. The use of this compound facilitates the synthesis of these molecules and their analogs for drug discovery and development.
Case Study: Liraglutide and GLP-1 Receptor Agonists
Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. While the native GLP-1 has a Gly residue at position 4, the synthesis of liraglutide and other GLP-1 analogs involves the incorporation of various amino acids, and the principles of SPPS using building blocks like Fmoc-protected amino acids and dipeptides are directly applicable. The synthesis of liraglutide is a complex, multi-step process that relies on efficient and reliable SPPS protocols.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists like liraglutide exert their therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). The activation of this receptor triggers a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to increased cyclic AMP (cAMP) levels. This signaling pathway ultimately results in enhanced glucose-dependent insulin secretion, suppressed glucagon release, and other beneficial metabolic effects.
Figure 2: Simplified GLP-1 receptor signaling pathway.
Conclusion
This compound is a valuable and versatile dipeptide derivative that plays a crucial role in modern biochemistry and drug development. Its application in solid-phase peptide synthesis enables the efficient construction of complex peptides with tailored properties. Understanding the detailed experimental protocols for its use, the factors influencing coupling efficiency, and its relevance in the synthesis of therapeutic peptides like GLP-1 receptor agonists is essential for researchers and scientists in the field. This technical guide provides a comprehensive overview to aid in the successful application of this compound in peptide research and development.
References
Fmoc-Gly-Val-OH molecular weight and formula
This document provides the core chemical properties of N-(9-fluorenylmethoxycarbonyl)-glycyl-L-valine (Fmoc-Gly-Val-OH), a dipeptide derivative commonly utilized in solid-phase peptide synthesis.
Chemical and Physical Properties
This compound is a derivative of glycyl valine used in the synthesis of various compounds and drugs.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₂O₅ | [1] |
| Molecular Weight | 396.44 g/mol | [1][2][3] |
| Exact Mass | 396.16900 | |
| CAS Number | 86895-14-9 | |
| Appearance | White to off-white powder | |
| Purity | ≥ 98% (HPLC) | |
| Melting Point | 198 - 204 °C |
Disclaimer: The generation of an in-depth technical guide, detailed experimental protocols, and signaling pathway diagrams is beyond the current capabilities of this AI. The information provided here is a summary of the requested core data.
References
An In-depth Technical Guide to the Solubility of Fmoc-Gly-Val-OH in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the protected dipeptide Fmoc-Gly-Val-OH. A thorough understanding of its solubility in different solvents is critical for its effective use in solid-phase peptide synthesis (SPPS), purification, and analytical characterization. This document outlines the general principles governing the solubility of protected peptides, presents available solubility data for related compounds, details an experimental protocol for solubility determination, and provides a visual workflow for this process.
Introduction to the Solubility of Protected Peptides
The solubility of a protected peptide such as this compound is influenced by a combination of factors inherent to its structure and the properties of the solvent. The presence of the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus significantly impacts its solubility profile, generally rendering it more soluble in organic solvents and poorly soluble in aqueous solutions.[1][2] The individual amino acid residues, in this case, glycine and the hydrophobic valine, further contribute to its overall polarity and potential for intermolecular interactions.
Generally, polar aprotic solvents are effective at solvating Fmoc-protected amino acids and peptides.[3] Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are widely used in peptide synthesis due to their excellent solvating properties for both the growing peptide chain and the incoming protected amino acids.[4] Other solvents like N-methyl-2-pyrrolidone (NMP), dichloromethane (DCM), and acetonitrile (ACN) also find utility in various stages of peptide synthesis and purification.[3]
Solubility Data
The following table summarizes the available solubility data for Fmoc-Gly-OH. It is important to note that these values should be considered as a guideline, and empirical determination for this compound is highly recommended.
| Solvent | Reported Solubility of Fmoc-Gly-OH | Molar Concentration (approx.) | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ≥ 29.7 mg/mL | ≥ 100 mM | |
| N,N-Dimethylformamide (DMF) | "Readily soluble"; "Clearly soluble" at 25 mmol in 50 mL | ~500 mM | |
| Ethanol (EtOH) | ≥ 25 mg/mL (with sonication); "Slightly soluble" | ≥ 84 mM | |
| Methanol (MeOH) | "Almost transparency"; "Slightly soluble" | - | |
| Acetonitrile (ACN) | "Readily soluble" | - | |
| Water | Insoluble | - |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a protected peptide in various solvents.
3.1. Materials and Equipment
-
This compound (lyophilized powder)
-
A range of analytical grade solvents (e.g., DMF, DMSO, NMP, DCM, THF, Methanol, Ethanol, Water)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Bath sonicator
-
Centrifuge
-
Calibrated pipettes
-
Small glass vials with caps
-
High-Performance Liquid Chromatography (HPLC) system (optional, for quantitative analysis)
-
UV-Vis Spectrophotometer (optional, for turbidimetric assay)
3.2. Gravimetric Method (Visual Assessment)
This method provides a rapid, semi-quantitative estimation of solubility.
-
Preparation: Weigh a precise amount of this compound (e.g., 5 mg) into a small, clean, and dry glass vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Dissolution Attempts:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but care must be taken to avoid solvent evaporation or compound degradation.
-
-
Observation: After each step, visually inspect the solution against a dark background. A clear solution with no visible particles indicates that the compound is soluble at that concentration. If the solution remains cloudy or contains undissolved solid, the compound is considered insoluble or sparingly soluble at that concentration.
-
Incremental Solvent Addition: If the compound dissolves, continue to add small, known volumes of the solvent, repeating the dissolution steps until the saturation point is reached (i.e., when a precipitate starts to form and does not redissolve). If the compound did not dissolve initially, add more solvent in small increments until it does, or until a large volume has been added, indicating poor solubility.
-
Quantification: Calculate the approximate solubility in mg/mL based on the total amount of solute and the final volume of the solvent.
3.3. Advanced Methods for Quantitative Analysis
For more accurate and quantitative solubility determination, the following methods can be employed:
-
Turbidimetric Solubility Assay: This high-throughput method involves preparing a series of solutions with varying concentrations of the peptide in the desired solvent. The turbidity of each solution is measured using a spectrophotometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.
-
HPLC-Based Solubility Assay: A saturated solution of the peptide is prepared and allowed to equilibrate. The solution is then centrifuged or filtered to remove any undissolved solid. The concentration of the dissolved peptide in the clear supernatant is then accurately determined by HPLC analysis against a standard curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining peptide solubility.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, the general principles of protected peptide solubility and data from analogous compounds strongly suggest high solubility in polar aprotic organic solvents like DMF and DMSO, and poor solubility in water. For researchers and professionals in drug development, empirical determination of solubility using a systematic protocol, as outlined in this guide, is crucial for optimizing its use in synthesis and ensuring the quality and yield of the final peptide product. The provided workflow and experimental details serve as a robust starting point for these critical characterizations.
References
- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Guide: Fmoc-Gly-Val-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fmoc-Gly-Val-OH, a crucial building block in solid-phase peptide synthesis (SPPS). It details its chemical properties, supplier information, and in-depth experimental protocols for its application. This guide is intended to support researchers and professionals in the fields of peptide chemistry, drug discovery, and development.
It is important to note that while the user request specified this compound, the widely available and referenced compound is Fmoc-Val-Gly-OH . This guide will proceed with the information for Fmoc-Val-Gly-OH, as it is the chemically relevant dipeptide derivative for synthesis applications.
Core Data: Fmoc-Val-Gly-OH
A summary of the key quantitative data for Fmoc-Val-Gly-OH is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 142810-19-3[1][2][3] |
| Molecular Formula | C₂₂H₂₄N₂O₅[1] |
| Molecular Weight | 396.44 g/mol [1] |
| Appearance | White to off-white powder |
| Purity | ≥98% (HPLC) |
| Melting Point | 198 - 204 °C |
| Optical Rotation | [a]D20 = -13.7 ± 5° (c=1 in DMF) |
| Storage | Room Temperature |
Supplier Information
Fmoc-Val-Gly-OH is available from a variety of chemical suppliers specializing in reagents for peptide synthesis. Researchers can procure this compound from the following reputable sources:
| Supplier | Website |
| Chem-Impex | https://www.chemimpex.com/ |
| Bachem | https://www.bachem.com/ |
| MedChemExpress | https://www.medchemexpress.com/ |
| Chemsrc | https://www.chemsrc.com/ |
| Advanced ChemTech | https://www.advancedchemtech.com/ |
| Chengdu Pukang Biotechnology Co., Ltd | https://www.pukangchem.com/ |
Experimental Protocols
The following section provides detailed methodologies for the use of Fmoc-Val-Gly-OH in solid-phase peptide synthesis. The protocols cover the key stages of dipeptide elongation on a solid support.
Solid-Phase Synthesis of a Dipeptide using Fmoc-Val-Gly-OH
This protocol outlines the manual solid-phase synthesis of a Gly-Val dipeptide on a Wang resin, starting with a pre-loaded Fmoc-Gly-Wang resin.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Val-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
Protocol:
-
Resin Swelling:
-
Place the Fmoc-Gly-Wang resin in a reaction vessel.
-
Add DMF to swell the resin for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Monitoring Fmoc Deprotection (Optional but Recommended):
-
The effluent from the deprotection step can be monitored by UV spectroscopy at 301 nm. A stable baseline after the initial peak indicates the completion of the Fmoc removal.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Val-OH and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution to activate the amino acid.
-
Add the activated Fmoc-Val-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads and wash them with DMF.
-
Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling of the amino acid. If the test is positive (blue beads), the coupling reaction should be repeated.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the newly added Valine residue.
-
-
Cleavage of the Dipeptide from the Resin:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Visualizations
The following diagrams illustrate key workflows and concepts in solid-phase peptide synthesis utilizing Fmoc-protected amino acids.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Simplified mechanism of Fmoc group removal by piperidine.
Caption: Activation and coupling of an Fmoc-amino acid using HBTU/DIPEA.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the precise assembly of amino acids into complex chains is paramount. The strategic use of protecting groups is the bedrock of successful solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the fidelity of the final peptide. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the preeminent choice for the temporary protection of the α-amino group of amino acids, revolutionizing the field with its mild cleavage conditions and orthogonal capabilities. This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc protecting group in modern peptide synthesis.
The Chemistry of Fmoc: Protection and Deprotection
The Fmoc group is a base-labile urethane protecting group, a key feature that distinguishes it from the acid-labile tert-butyloxycarbonyl (Boc) group.[] This distinction forms the basis of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS.[2]
Introduction of the Fmoc Group
The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base.[3] Fmoc-OSu is often preferred due to its increased stability and lower propensity for the formation of undesired oligopeptides during the preparation of Fmoc-amino acid derivatives.
The Mechanism of Fmoc Deprotection
The defining characteristic of the Fmoc group is its susceptibility to cleavage by a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism. The process begins with the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by the base. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the amino acid.
The liberated DBF is a reactive electrophile that can potentially react with the newly deprotected amine. Secondary amines like piperidine are particularly effective as deprotection reagents because they trap the DBF intermediate, forming a stable adduct and driving the reaction to completion.
The Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)
The advent of Fmoc chemistry has been instrumental in the automation and widespread adoption of SPPS. The typical Fmoc-SPPS cycle involves a series of repetitive steps to elongate the peptide chain while it is anchored to a solid support.
References
The Gly-Val Dipeptide Sequence: A Core Motif in Cellular Motility, Tissue Remodeling, and Neuromodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Glycyl-L-Valine (Gly-Val) is a fundamental building block of proteins that holds significant, often nuanced, roles in a variety of biological processes. While seemingly simple in its structure, the Gly-Val motif is a key component of larger bioactive peptides and proteins, contributing to their structure, function, and interaction with cellular receptors. This technical guide provides a comprehensive overview of the significance of the Gly-Val sequence, with a particular focus on its role in elastin-derived peptides that drive cell migration, its transport across cellular membranes, and its emerging potential in neuromodulation. This document details relevant quantitative data, experimental protocols, and signaling pathways to serve as a resource for researchers in drug discovery and development.
Introduction
The sequence of amino acids in a peptide or protein dictates its three-dimensional structure and, consequently, its biological function. The dipeptide Gly-Val, composed of the smallest amino acid, glycine, and the nonpolar amino acid, valine, contributes unique properties to polypeptide chains. Glycine provides conformational flexibility, while valine offers hydrophobicity and steric bulk. This combination is particularly significant in structural proteins and bioactive peptides. This guide will delve into the core areas where the Gly-Val sequence has demonstrated considerable importance: as a component of chemotactic elastin fragments, its interaction with cellular transport systems, and its potential role in the central nervous system.
The Role of Gly-Val in Elastin and Cellular Chemotaxis
The most well-documented significance of the Gly-Val sequence is within the context of elastin, a key extracellular matrix protein providing elasticity to tissues. Enzymatic degradation of elastin releases bioactive elastin-derived peptides (EDPs), many of which contain repeating GxGxxPG sequences, where Gly-Val is a common constituent.
The VGVAPG Peptide: A Potent Chemoattractant
A repeating hexapeptide in tropoelastin, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), has been identified as a potent chemoattractant for both fibroblasts and monocytes.[1] This chemotactic activity is crucial in processes such as wound healing, inflammation, and potentially in pathological conditions like atherosclerosis and cancer metastasis. The Gly-Val sequence within this peptide is part of a recognition motif for the elastin receptor complex (ERC).
Quantitative Data on Chemotactic Activity
While direct quantitative data for the chemotactic activity of the isolated Gly-Val dipeptide is not extensively available in the literature, the activity of the VGVAPG hexapeptide provides a strong indication of the importance of the sequence context.
| Peptide | Cell Type | Optimal Chemotactic Concentration | Assay System | Reference |
| VGVAPG | Fibroblasts, Monocytes | ~1 x 10⁻⁸ M | Boyden Chamber | [1] |
This data highlights the potent biological activity of elastin-derived peptides containing the Gly-Val motif.
Interaction with Cellular Transporters: The PepT1 Story
Dipeptides and tripeptides are absorbed in the intestine and reabsorbed in the kidney by the proton-coupled peptide transporter 1 (PepT1). The structure of the dipeptide, including the nature of its constituent amino acids, influences its affinity for and transport by PepT1.
Gly-Val and PepT1-Mediated Transport
| Compound | IC50 (mM) against [¹⁴C]Gly-Sar Uptake | Reference |
| Gly-Sar | 0.99 | [2] |
| Valacyclovir | 0.46 | [2] |
| L-DOPA | >25 |
Neurological Significance of Glycine-Containing Dipeptides
Recent research has begun to explore the role of small peptides in the central nervous system. Glycine itself is a key neurotransmitter, acting as both an inhibitory neurotransmitter in the brainstem and spinal cord and as a co-agonist at NMDA receptors.
Studies on glycine-containing dipeptides, such as Leu-Gly, have suggested they may influence central dopamine levels, hinting at a potential neuromodulatory role for dipeptides like Gly-Val. Furthermore, glycine has been shown to modulate intracellular calcium signaling in glial cells, a process that could potentially be influenced by glycine-containing dipeptides. The presence of various dipeptides in cerebrospinal fluid (CSF) further supports their potential involvement in neurological processes.
Experimental Protocols
Peptide Synthesis and Purification
A standard Fmoc-based solid-phase synthesis protocol can be employed for the synthesis of Gly-Val.
-
Resin Preparation: Swell a rink amide resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Deprotect the Fmoc group on the resin using a solution of 20% piperidine in DMF. Couple Fmoc-Val-OH using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.
-
Second Amino Acid Coupling: Repeat the Fmoc deprotection step. Couple Fmoc-Gly-OH using the same coupling procedure.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and then lyophilize to obtain a powder.
-
Sample Preparation: Dissolve the crude lyophilized Gly-Val peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Gly-Val dipeptide.
Chemotaxis Assay (Boyden Chamber)
This protocol is adapted for testing the chemotactic potential of the Gly-Val dipeptide on fibroblasts or monocytes.
-
Cell Preparation: Culture fibroblasts or monocytes to 70-80% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Chamber Assembly: Place a porous polycarbonate membrane (e.g., 8 µm pore size) between the upper and lower wells of the Boyden chamber.
-
Loading:
-
Lower Chamber: Add serum-free medium containing different concentrations of the Gly-Val dipeptide (e.g., from 10⁻¹⁰ M to 10⁻⁶ M). Use a known chemoattractant (e.g., PDGF for fibroblasts) as a positive control and medium alone as a negative control.
-
Upper Chamber: Add the cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period of 4-6 hours.
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Express the results as the mean number of migrated cells per field ± standard deviation.
Signaling Pathways
Elastin Receptor-Mediated Signaling
The chemotactic activity of elastin-derived peptides containing the Gly-Val sequence, such as VGVAPG, is primarily mediated by the Elastin Receptor Complex (ERC). Binding of the peptide to the Elastin Binding Protein (EBP), a component of the ERC, is thought to initiate a signaling cascade. While the complete downstream pathway is still under investigation, it is believed to involve G-protein coupling, leading to the activation of intracellular signaling molecules that regulate the actin cytoskeleton and promote cell migration.
Dipeptide Transport Workflow
The transport of Gly-Val across the intestinal epithelium is an active process mediated by the PepT1 transporter, driven by a proton gradient.
Future Directions and Drug Development Implications
The established role of the Gly-Val containing VGVAPG peptide in chemotaxis presents opportunities for the development of therapeutics that target the elastin receptor. Modulators of this interaction could have applications in inflammatory diseases, wound healing, and oncology. Furthermore, the efficient transport of Gly-Val via PepT1 reinforces the potential of using dipeptide motifs in prodrug design to enhance the oral bioavailability of poorly absorbed drugs. The nascent exploration of Gly-Val's role in the nervous system opens up new avenues for investigating its potential as a neuromodulator or as a target for neurological disorders.
Conclusion
The Gly-Val dipeptide sequence, while structurally simple, is a significant motif in biology. Its presence in the chemotactic elastin-derived peptide VGVAPG underscores its importance in cell migration and tissue dynamics. Its recognition by the PepT1 transporter is key to its absorption and has implications for drug delivery. Emerging evidence also points to a potential role in the central nervous system. This guide provides a foundational resource for researchers aiming to further elucidate the functions of the Gly-Val sequence and harness its properties for therapeutic innovation. Continued investigation into the specific signaling pathways it modulates and its direct interactions with cellular receptors will be crucial for realizing its full potential in medicine.
References
- 1. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Fmoc-Gly-Val-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Val-OH, a protected dipeptide, is a versatile building block with significant potential in drug discovery. This technical guide explores its core applications, focusing on its role in the synthesis of peptide-based therapeutics, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs), and as a constituent of peptidomimetics. We delve into the intrinsic biological activities of the Gly-Val motif, presenting quantitative data, detailed experimental protocols, and illustrating relevant biological pathways to provide a comprehensive resource for researchers in the field.
Introduction
The landscape of drug discovery is continually evolving, with a growing emphasis on targeted therapies that offer enhanced efficacy and reduced off-target effects. Peptides and their derivatives have emerged as a promising class of therapeutics due to their high specificity and potency. This compound, or N-(9-fluorenylmethoxycarbonyl)-glycyl-L-valine, is a key intermediate in the synthesis of such molecules. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This guide will illuminate the multifaceted applications of this dipeptide in the development of novel pharmaceuticals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C22H24N2O5 | [1][2] |
| Molecular Weight | 396.44 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 198 - 204 °C | |
| Purity | ≥ 98% (HPLC) | |
| Storage | Sealed in dry, room temperature |
Applications in Drug Discovery
The utility of this compound in drug discovery is primarily centered on three key areas: its role as a building block in peptide synthesis, its application as a cleavable linker in ADCs, and its incorporation into peptidomimetics.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental component in the Fmoc-based solid-phase synthesis of peptides. The Fmoc group protects the N-terminus of the dipeptide, allowing for the sequential addition of amino acids to a solid support. The Gly-Val sequence can be strategically incorporated into peptide chains to influence their structure, stability, and biological activity.
Experimental Protocol: Standard Fmoc-SPPS Coupling of this compound
This protocol outlines the general steps for coupling this compound onto a resin-bound amino acid during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin-bound amino acid. Wash the resin thoroughly with DMF and DCM.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Chain Elongation: Repeat the deprotection and coupling steps with the next desired Fmoc-amino acid to continue building the peptide chain.
Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
A significant application of this compound is in the construction of cleavable linkers for ADCs. ADCs are targeted therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety.
The Gly-Val dipeptide sequence is a substrate for lysosomal proteases, such as cathepsin B and L, which are often overexpressed in tumor cells. This enzymatic susceptibility allows for the specific release of the cytotoxic drug within the target cancer cell following internalization of the ADC.
Below is a diagram illustrating the general mechanism of action for an ADC with a Gly-Val linker.
Figure 1. Mechanism of action of an ADC with a cathepsin-cleavable Gly-Val linker.
Experimental Protocol: Synthesis of a Gly-Val Linker-Payload Conjugate
This protocol describes a general method for synthesizing a drug-linker conjugate where the drug is attached to a Gly-Val linker.
Materials:
-
This compound
-
A self-immolative spacer (e.g., p-aminobenzyl alcohol - PABA)
-
A cytotoxic drug with a suitable functional group for conjugation (e.g., an amine)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Deprotection reagents (e.g., piperidine, trifluoroacetic acid - TFA)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Synthesis of Fmoc-Gly-Val-PABA:
-
Couple this compound to p-aminobenzyl alcohol using standard peptide coupling conditions (e.g., HBTU/DIPEA in DMF).
-
Purify the product by chromatography.
-
-
Drug Conjugation:
-
Activate the carboxylic acid of a suitable derivative of the cytotoxic drug.
-
Couple the activated drug to the amino group of the PABA moiety in the Fmoc-Gly-Val-PABA conjugate.
-
Purify the resulting Fmoc-Gly-Val-PABA-Drug conjugate.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group from the N-terminus of the glycine residue by treating with 20% piperidine in DMF.
-
This deprotected linker-payload conjugate is now ready for conjugation to a maleimide-functionalized antibody.
-
Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve their pharmacological properties, such as stability against proteolysis and enhanced bioavailability. This compound can be incorporated into peptidomimetic structures to introduce specific conformational constraints or to serve as a recognition motif for biological targets. The synthesis of peptidomimetics often involves modifications to the peptide backbone, which can be achieved using specialized building blocks and synthetic strategies.
Intrinsic Biological Activity of the Gly-Val Motif
Beyond its role as a structural component, the Gly-Val dipeptide and related sequences have demonstrated intrinsic biological activities that are of interest in drug discovery.
Anti-Cancer Activity
A study on Vglycin, a soy-derived peptide, which contains a Gly-Val sequence, has shown significant anti-cancer effects.
| Cell Line | Treatment | Effect | IC50 (µM) |
| CT-26 (murine colon carcinoma) | Vglycin | Inhibition of cell growth | Not specified |
| SW480 (human colon adenocarcinoma) | Vglycin | Inhibition of cell growth | Not specified |
| NCI-H716 (human colon adenocarcinoma) | Vglycin | Inhibition of cell growth | Not specified |
The study found that Vglycin induced apoptosis and cell cycle arrest in colon cancer cells, suggesting a potential therapeutic application for peptides containing the Gly-Val motif. A proposed mechanism involves the modulation of the proteome to create a tumor-suppressive microenvironment.
Anti-Inflammatory and Chemotactic Effects
Research has indicated that peptides containing glycine and valine can possess anti-inflammatory properties. For instance, the dipeptide γ-glutamyl valine has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin, key mediators of vascular inflammation. Additionally, a repeating peptide in elastin, Val-Gly-Val-Ala-Pro-Gly, has been found to be chemotactic for fibroblasts and monocytes, suggesting a role in tissue repair and immune response.
| Peptide | Biological Effect | Target Cells/System | Quantitative Data | Reference |
| γ-Glutamyl Valine | Anti-inflammatory | Human Aortic Endothelial Cells | 44.56% reduction in VCAM-1 expression at 1 mM | |
| Val-Gly-Val-Ala-Pro-Gly | Chemotaxis | Fibroblasts, Monocytes | Optimal activity at ~10⁻⁸ M |
The anti-inflammatory effects of glycine-containing peptides are thought to be mediated, in part, through the modulation of intracellular calcium levels and the NF-κB signaling pathway.
Figure 2. Proposed anti-inflammatory signaling pathway for Gly-Val containing peptides.
Neuroprotective Effects
While direct evidence for the neuroprotective effects of the Gly-Val dipeptide is limited, related peptides have shown promise. For instance, the tripeptide Gly-Pro-Glu has demonstrated neuroprotective effects in models of hypoxic-ischemic brain injury. Given the known neuroprotective properties of glycine itself, it is plausible that Gly-Val containing peptides could also exhibit beneficial effects in the central nervous system.
Conclusion
This compound is a valuable and versatile tool in the drug discovery arsenal. Its primary application as a building block in solid-phase peptide synthesis enables the creation of a wide array of peptide-based therapeutics. Its role as a cathepsin-cleavable linker in antibody-drug conjugates represents a key strategy for targeted cancer therapy. Furthermore, the emerging evidence of the intrinsic biological activities of the Gly-Val motif in anti-cancer, anti-inflammatory, and potentially neuroprotective pathways opens up new avenues for the design of novel peptidomimetics and peptide drugs. This technical guide provides a foundational understanding of the potential of this compound, empowering researchers to harness its properties in the development of the next generation of targeted and effective therapies. Further research into the specific mechanisms of action of the Gly-Val dipeptide and the optimization of its use in drug delivery systems is warranted and holds considerable promise.
References
Fmoc-Gly-Val-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the dipeptide derivative Fmoc-Gly-Val-OH. Understanding the chemical stability of this and related Fmoc-protected peptides is critical for their successful application in peptide synthesis, drug development, and other research endeavors. This document outlines the key factors influencing stability, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Concepts: Stability of Fmoc-Protected Peptides
The stability of this compound is primarily influenced by the lability of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the integrity of the amide (peptide) bond. The Fmoc group is notoriously sensitive to basic conditions, which forms the basis of its utility in solid-phase peptide synthesis (SPPS) but also dictates its handling and storage requirements.
Factors Influencing Stability
Several environmental factors can impact the shelf-life and purity of this compound:
-
pH: Exposure to basic conditions (pH > 7) will lead to the cleavage of the Fmoc group. Acidic conditions, while generally less detrimental to the Fmoc group, can promote hydrolysis of the peptide bond over extended periods, especially at elevated temperatures.
-
Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions. For long-term storage, reduced temperatures are essential.
-
Moisture: Water can act as a reactant in the hydrolytic cleavage of both the Fmoc group (under basic conditions) and the peptide bond. Therefore, maintaining a dry environment is crucial.
-
Light: While not as significant as pH and temperature, prolonged exposure to UV light may lead to degradation of the fluorenyl moiety of the Fmoc group.
-
Presence of Impurities: Residual impurities from the synthesis, such as free amines, can autocatalytically promote the cleavage of the Fmoc group during storage[1][2].
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for Fmoc-protected amino acids and peptides:
| Condition | Solid State (Lyophilized Powder) | Solution |
| Temperature | Long-term: -20°C. Short-term (weeks to months): Room Temperature is acceptable if protected from moisture and light[3]. For Fmoc-amino acid derivatives, 5°C is also recommended for long-term storage[3]. | Short-term (days): 2-8°C. Long-term: -20°C or -80°C. Avoid repeated freeze-thaw cycles[3]. For a related compound, Fmoc-Gly-OH, stock solutions are stable for 1 month at -20°C and 6 months at -80°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. | Solutions should be prepared with degassed solvents and stored under an inert atmosphere. |
| Light | Store in an amber vial or otherwise protected from light. | Store in light-protecting containers. |
| Moisture | Store in a desiccator or a tightly sealed container with a desiccant. Allow the container to equilibrate to room temperature before opening to prevent condensation. | Use anhydrous solvents for reconstitution whenever possible. |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Fmoc group and the hydrolysis of the internal peptide bond.
Fmoc Group Cleavage
The Fmoc group is cleaved via a β-elimination mechanism in the presence of a base. This reaction is intentionally employed in SPPS using secondary amines like piperidine. However, premature cleavage can occur under undesirable conditions.
References
Introduction to Theoretical Yield in Solid-Phase Peptide Synthesis
An In-Depth Technical Guide to Theoretical Yield Calculation for Fmoc-Gly-Val-OH Incorporation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the systematic assembly of amino acids into a desired peptide sequence on a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is widely employed due to its mild deprotection conditions. A critical parameter for process control, optimization, and economic assessment in SPPS is the calculation of yield.
The theoretical yield represents the maximum possible quantity of a peptide that can be produced, assuming that every chemical reaction in the synthesis—from the initial loading of the first amino acid to all subsequent deprotection and coupling steps—proceeds to 100% completion without any side reactions or loss of material.[1] Accurately calculating this value is fundamental for evaluating the efficiency of a synthesis and troubleshooting issues such as low coupling efficiency or peptide aggregation.[2]
This guide provides a detailed technical overview of the principles and methodologies for calculating the theoretical yield for the incorporation of a specific dipeptide, this compound, a sequence that introduces the sterically hindered valine residue.
Fundamental Calculation of Theoretical Yield
The theoretical yield of a peptide synthesized on a solid support is determined by the initial amount of reactive sites on the resin, known as the resin loading or substitution.[3][4] The calculation is not based on the mass of reagents used in excess, but rather on the limiting reactant, which is the functionalized resin.
The core formula is:
Theoretical Yield (g) = Resin Loading (mmol/g) × Initial Resin Weight (g) × Molecular Weight of the Target Peptide ( g/mol ) ÷ 1000 mmol/mol
To calculate the yield for the resin-bound dipeptide, Fmoc-Gly-Val-Resin, the molecular weight would be that of the final protected dipeptide. If calculating for the final cleaved peptide, the molecular weight of the free peptide (H-Gly-Val-OH) would be used.
Determination of Key Parameters
Accurate calculation of theoretical yield hinges on precise knowledge of the input parameters.
Resin Loading Determination
Resin loading defines the number of reactive sites per gram of resin (in mmol/g) and is the most critical factor in the yield calculation. An overestimation leads to the wasteful use of excess reagents, while an underestimation can result in incomplete reactions and the formation of deletion sequences. A common and accurate method for determining the loading of an Fmoc-protected amino acid on a resin is by spectrophotometric analysis of the Fmoc group cleaved by piperidine.
Experimental Protocol: UV-Vis Determination of Fmoc-Resin Loading
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the dry Fmoc-Val-Resin into a small tube.
-
Resin Swelling : Add a known volume of N,N-Dimethylformamide (DMF), for example, 800 µL, to swell the resin for at least 15 minutes.
-
Fmoc Cleavage : Add a known volume of 20% piperidine in DMF (e.g., 200 µL) to the resin slurry. This brings the total volume to 1.0 mL.
-
Incubation : Vortex the mixture and allow it to stand for 30 minutes to ensure complete cleavage of the Fmoc group, which is released as a dibenzofulvene-piperidine adduct.
-
Dilution : Transfer a small, precise aliquot of the supernatant (e.g., 100 µL) to a 1 cm quartz cuvette. Dilute it with a known volume of DMF (e.g., 900 µL) to ensure the absorbance reading is within the linear range of the spectrophotometer. In this example, the dilution factor is 10.
-
Measurement : Measure the absorbance of the solution at 301 nm against a DMF blank. The dibenzofulvene-piperidine adduct has a molar extinction coefficient (ε) of approximately 7800 L·mol⁻¹·cm⁻¹.
-
Calculation : Use the Beer-Lambert law to calculate the resin loading (L):
L (mmol/g) = (Absorbance × Total Volume (mL) × Dilution Factor) / (ε × Resin Weight (g) × Path Length (cm))
Using the values from this protocol, the formula simplifies to:
L (mmol/g) = (A₃₀₁ × 1.0 mL × 10) / (7.8 mL·µmol⁻¹·cm⁻¹ × Resin Weight (mg) × 1 cm)
Molecular Weight Data
Accurate molecular weights are essential for the calculation.
| Compound | Formula | Molecular Weight ( g/mol ) |
| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.31 |
| H-Val-OH | C₅H₁₁NO₂ | 117.15 |
| This compound | C₂₂H₂₄N₂O₅ | 412.44 |
Experimental Protocol: Synthesis of this compound on Resin
This protocol describes the coupling of Fmoc-Gly-OH onto a pre-existing Valine-loaded resin (H-Val-Resin). The synthesis is assumed to be performed at a 0.1 mmol scale.
-
Resin Preparation : Start with a quantity of H-Val-Resin corresponding to 0.1 mmol of reactive sites. For a resin with a loading of 0.5 mmol/g, this would be 200 mg. Place the resin in a suitable reaction vessel and swell it in DMF for 30-60 minutes.
-
Amino Acid Activation : In a separate vial, dissolve the amino acid and coupling reagents. For the sterically hindered Valine residue, a potent activating agent like HATU is recommended.
-
Coupling Reaction : Add the activated amino acid solution to the swollen, drained resin. Agitate the mixture at room temperature. The reaction progress can be monitored using a colorimetric test like the Kaiser (ninhydrin) test, which detects free primary amines. A negative test indicates the reaction is complete.
-
Washing : After the coupling is complete, drain the reaction solution and thoroughly wash the peptide-resin with DMF (3-5 times) to remove all excess reagents and by-products. The resulting product is Fmoc-Gly-Val-Resin.
The following table provides recommended reagent quantities for a standard 0.1 mmol synthesis scale.
| Reagent | Equivalents (relative to resin) | Molar Amount (mmol) | Mass/Volume | Purpose |
| H-Val-Resin | 1.0 | 0.1 | 200 mg (assuming 0.5 mmol/g) | Solid Support |
| Fmoc-Gly-OH | 4.0 | 0.4 | 118.9 mg | Amino Acid to be coupled |
| HATU | 3.9 | 0.39 | 148.3 mg | Activating Agent |
| DIPEA (or DIEA) | 8.0 | 0.8 | 139 µL | Activation Base |
| DMF | - | - | ~10 mL | Solvent |
Visualizations and Workflows
Diagrams created with Graphviz help visualize the logical and experimental flow.
Caption: Workflow for the incorporation of Fmoc-Gly-OH onto a Valine-loaded resin.
Caption: Logical diagram of the parameters for theoretical yield calculation.
Calculation Walkthrough
Let's perform a sample calculation based on the defined parameters.
Assumptions:
-
Initial H-Val-Resin Weight : 250 mg (0.25 g)
-
Determined Resin Loading : 0.6 mmol/g
-
Target Peptide : this compound (MW = 412.44 g/mol )
Calculation Steps:
-
Calculate Total Moles of Starting Material : Moles = Resin Loading × Initial Resin Weight Moles = 0.6 mmol/g × 0.25 g = 0.15 mmol
-
Calculate Theoretical Yield in Grams : Yield (g) = Moles × Molecular Weight of Peptide / 1000 Yield (g) = 0.15 mmol × 412.44 g/mol / 1000 mmol/mol Yield (g) = 0.0619 g or 61.9 mg
This value represents the maximum possible mass of the protected dipeptide that could be cleaved from the resin, assuming every step was perfect.
Factors Influencing Actual vs. Theoretical Yield
The actual yield obtained after synthesis, cleavage, and purification is almost always lower than the theoretical yield. Understanding the causes is crucial for process optimization.
-
Incomplete Coupling : Sterically hindered amino acids like Valine can pose a challenge, leading to incomplete coupling reactions. This leaves unreacted amine groups that result in deletion sequences (Fmoc-Val-Resin instead of Fmoc-Gly-Val-Resin).
-
Peptide Aggregation : As the peptide chain grows, inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, blocking reactive sites from accessing reagents.
-
Side Reactions : Undesired chemical reactions, such as diketopiperazine formation at the dipeptide stage, can reduce the yield of the target sequence.
-
Physical Loss : Material is inevitably lost during handling, washing, and transferring the resin between vessels.
-
Purification Losses : The most significant reduction in yield often occurs during the final purification step, typically via HPLC, where impure fractions are discarded to achieve the desired purity level. The purity of the crude product, as determined by HPLC, gives an initial indication of the synthesis efficiency.
References
Methodological & Application
Application Notes and Protocols for Coupling Fmoc-Gly-Val-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective coupling of the dipeptide Fmoc-Gly-Val-OH in Solid-Phase Peptide Synthesis (SPPS). The Gly-Val sequence is recognized as a "difficult coupling" due to the steric hindrance presented by the bulky valine residue, which can lead to incomplete reactions and lower purity of the final peptide. This document outlines various coupling methodologies, presents comparative data, and offers detailed experimental protocols to optimize the incorporation of this challenging dipeptide.
Introduction to the Challenge: Steric Hindrance in Gly-Val Coupling
The primary obstacle in the efficient coupling of this compound is the steric bulk of the valine side chain (an isopropyl group). This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming this compound to the free amine on the growing peptide chain attached to the solid support. This can result in slower reaction kinetics and incomplete coupling, leading to deletion sequences ([n-1] impurities). Furthermore, sequences containing glycine and β-branched amino acids like valine can be prone to aggregation on the resin, further impeding reaction efficiency.[1]
The choice of coupling reagent and optimized reaction conditions are therefore critical to overcome these challenges and achieve high coupling efficiency, yield, and purity.
Comparative Analysis of Coupling Reagents
For the coupling of sterically hindered amino acids, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity. Below is a summary of commonly used coupling reagents and their suitability for the this compound coupling.
| Coupling Reagent/Method | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Low | Fast coupling kinetics; highly effective for sterically hindered amino acids. | Higher cost; can undergo guanidinylation of the free N-terminus if used in excess. |
| HBTU | Uronium/Aminium Salt | High | Low | Efficient and widely used for standard couplings. | Less reactive than HATU for hindered residues; potential for guanidinylation. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Very Low | Cost-effective; very low racemization, a key advantage for stereochemical purity.[2] | Slower reaction times compared to uronium salts; may be less efficient for challenging couplings.[2] |
| COMU | Uronium Salt | Very High | Low | High coupling efficiency comparable to HATU; safer handling (non-explosive byproducts).[3] | Higher cost. |
Recommendation: For the highest coupling efficiency with the sterically demanding this compound dipeptide, HATU or COMU are the recommended coupling reagents. While more expensive, their high reactivity is beneficial for overcoming steric hindrance and ensuring complete reaction. For applications where cost is a primary concern and longer reaction times are acceptable, DIC/HOBt can be an effective alternative, with the significant benefit of minimizing racemization.[2]
Experimental Protocols
The following are detailed protocols for the coupling of this compound using the recommended reagents. These protocols are based on standard Fmoc SPPS procedures and have been adapted to address the challenges of this specific dipeptide.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling yields for this compound.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling. If the test is positive (blue/purple), a second coupling is recommended.
-
-
Second Coupling (if necessary):
-
Repeat steps 3 and 4.
-
-
Continue Synthesis: Proceed with the deprotection of the newly added Fmoc group for the next coupling cycle.
Protocol 2: Low-Racemization Coupling using DIC/HOBt
This protocol is a cost-effective alternative that minimizes the risk of epimerization.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Reaction:
-
Dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add the amino acid/HOBt solution to the deprotected resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the slower kinetics of this method, a longer reaction time is necessary.
-
-
Washing: Follow step 4 from Protocol 1.
-
Monitoring and Second Coupling: Follow steps 5 and 6 from Protocol 1. A second coupling is more likely to be necessary with this method for a difficult sequence.
Visualization of SPPS Workflow
The following diagrams illustrate the key stages of the Fmoc-SPPS process, including the critical coupling step.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance or peptide aggregation. | Perform a second coupling. Increase coupling time. Switch to a more potent coupling reagent (e.g., from DIC/HOBt to HATU). |
| Low Yield of Final Peptide | Cumulative incomplete couplings throughout the synthesis. | For the Gly-Val step, ensure complete coupling using the recommendations above. Consider using a lower substitution resin to reduce aggregation. |
| Presence of Deletion Sequences in MS | Incomplete coupling at one or more steps. | Focus on optimizing the coupling of difficult residues like valine. Double coupling is a robust strategy. |
| Epimerization of Valine | Prolonged activation times, especially with strong bases. | Use DIC/HOBt which is known for low racemization. If using uronium salts, minimize pre-activation time. |
Conclusion
The successful incorporation of the sterically hindered this compound dipeptide in SPPS is achievable with careful selection of coupling reagents and optimization of reaction protocols. For maximum efficiency, HATU is the reagent of choice. However, for applications prioritizing stereochemical purity and cost-effectiveness, DIC/HOBt presents a reliable alternative, provided that longer coupling times or double coupling strategies are employed. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can significantly improve the yield and purity of peptides containing the challenging Gly-Val sequence.
References
Application Notes: Activation of Fmoc-Gly-Val-OH with HBTU/DIC for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent and activation method can significantly impact the yield, purity, and success of synthesizing a target peptide. This is particularly true when coupling sterically hindered amino acids, such as valine. This application note provides a detailed overview and protocols for the activation of Fmoc-Gly-Val-OH using two common and effective coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), and DIC (N,N'-diisopropylcarbodiimide) with the additive 1-hydroxybenzotriazole (HOBt).
HBTU is a highly efficient uronium salt-based coupling reagent that rapidly activates the carboxylic acid of the incoming amino acid to form a reactive HOBt ester, minimizing the risk of racemization.[1][2][3][4] The HBTU/DIPEA system is known for its fast reaction kinetics and high coupling efficiency, even with challenging sequences.[5]
DIC is a carbodiimide-based coupling reagent that activates carboxylic acids. When used in conjunction with HOBt, it forms an active ester that effectively suppresses racemization and improves reaction efficiency. The primary byproduct of the DIC reaction, diisopropylurea (DIU), is soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), facilitating its removal during washing steps.
The selection between these two methods often depends on the specific requirements of the synthesis, including the steric hindrance of the amino acids involved, cost considerations, and desired purity of the final peptide.
Data Presentation
While direct comparative quantitative data for the coupling of this compound is not extensively available in the literature, the following table provides an illustrative comparison based on typical performance characteristics observed for the coupling of sterically hindered amino acids in SPPS.
| Parameter | HBTU/DIPEA Activation | DIC/HOBt Activation | References |
| Coupling Time | 15 - 60 minutes | 1 - 4 hours | , |
| Typical Yield | > 99% (single coupling) | > 98% (may require double coupling for sterically hindered residues) | , |
| Purity | High | High | |
| Racemization | Low | Very Low (with HOBt) | , |
| Cost | Higher | Lower | |
| Key Advantage | Fast reaction kinetics and high efficiency | Cost-effective and low racemization | |
| Potential Issue | Potential for guanidinylation of the N-terminus if used in excess | Slower reaction times compared to HBTU | , |
Experimental Protocols
The following are detailed protocols for the manual solid-phase coupling of this compound to a resin-bound amino acid with a free N-terminal amine. These protocols assume a standard Fmoc/tBu synthesis strategy.
Protocol 1: Activation of this compound with HBTU/DIPEA
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-diisopropylethylamine)
-
DMF (N,N-dimethylformamide), peptide synthesis grade
-
Resin with a free N-terminal amine (e.g., H-Ala-Wang resin)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Methanol
-
Reaction vessel with a sintered glass filter
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture under an inert atmosphere for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and HBTU (1.95-2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to the solution and gently swirl to mix. Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture under an inert atmosphere at room temperature for 30-60 minutes. For the sterically hindered valine residue, extending the coupling time to 2 hours may be beneficial.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling (recoupling) may be necessary. To do this, drain the reaction solution, wash the resin with DMF, and repeat the activation and coupling steps with a fresh solution of activated this compound.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
-
Protocol 2: Activation of this compound with DIC/HOBt
Materials:
-
This compound
-
DIC (N,N'-diisopropylcarbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
DMF (N,N-dimethylformamide), peptide synthesis grade
-
Resin with a free N-terminal amine (e.g., H-Ala-Wang resin)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Methanol
-
Reaction vessel with a sintered glass filter
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and HOBt (2-3 equivalents) in DMF.
-
Add this solution to the deprotected resin in the reaction vessel.
-
Add DIC (2-3 equivalents) to the reaction vessel.
-
Agitate the mixture under an inert atmosphere at room temperature for 1-4 hours. Due to the steric hindrance of valine, a longer coupling time is generally recommended.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test as described in Protocol 1. A double coupling may be required for complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and the soluble diisopropylurea byproduct.
-
Dry the resin under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase coupling of this compound.
Caption: Chemical activation mechanisms of this compound with HBTU/DIPEA and DIC/HOBt.
References
Application Notes and Protocols: Fmoc-Gly-Val-OH Deprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conditions for the deprotection of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group from the dipeptide Fmoc-Gly-Val-OH in a solution-phase context. The information is intended to guide researchers in selecting appropriate reagents and conditions to efficiently yield the free dipeptide, H-Gly-Val-OH, while minimizing side reactions.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis due to its stability under acidic conditions and its lability to bases.[1] The removal of the Fmoc group is a critical step in both solid-phase and solution-phase peptide synthesis, enabling the subsequent coupling of the next amino acid in the sequence.[2] This document focuses on the deprotection of this compound in solution, a common step in the synthesis of larger peptides or peptide fragments.
The deprotection proceeds via a base-catalyzed β-elimination mechanism.[3] A base removes the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, and liberation of the free amine of the dipeptide.[3] The choice of base and reaction conditions is crucial for achieving high yield and purity.
Deprotection Reagents and Conditions
The most common reagents for Fmoc deprotection are secondary amines, such as piperidine, and non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20-50% (v/v) | DMF | 5-30 minutes | The most common and effective reagent. The dibenzofulvene byproduct is scavenged by piperidine. |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to piperidine | An alternative to piperidine with similar efficiency. |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | DMF/Ethanol | 10-20 minutes | A less toxic alternative to piperidine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | 2-15 minutes | A stronger, non-nucleophilic base that can be more efficient for sterically hindered sequences. Often used with a scavenger for dibenzofulvene. |
| Morpholine | 50% (v/v) | DMF | ~1 minute (for Fmoc-Val) | A milder base, sometimes used in glycopeptide synthesis to avoid side reactions. |
Table 2: Kinetic Data for Fmoc Deprotection of Fmoc-Val-OH with Piperidine in DMF
| Piperidine Concentration (v/v) | Time (min) | % Fmoc Removal |
| 1% | 1 | 33.4 |
| 1% | 3 | 49.6 |
| 2% | 1 | 12.9 |
| 2% | 3 | 63.3 |
| 2% | 5 | 87.9 |
| 5% | 3 | >99 |
| 20% | 3 | >99 |
| Data adapted from a study on the kinetics of Fmoc removal from Fmoc-Val-OH. |
Experimental Protocols
The following are generalized protocols for the solution-phase deprotection of this compound. Researchers should optimize these conditions based on their specific scale and analytical monitoring (e.g., TLC, HPLC, LC-MS).
Protocol 1: Fmoc Deprotection using Piperidine in DMF
This is the most standard and widely used protocol for Fmoc deprotection.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere (optional but recommended)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound in a minimal amount of DMF in a round-bottom flask.
-
Add piperidine to the solution to achieve a final concentration of 20% (v/v). For example, to 8 mL of the this compound solution in DMF, add 2 mL of piperidine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30 minutes.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove most of the DMF and piperidine.
-
To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected dipeptide (H-Gly-Val-OH). The dibenzofulvene-piperidine adduct is generally soluble in ether.
-
Stir the suspension vigorously and then collect the precipitate by filtration.
-
Wash the solid with additional cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Fmoc Deprotection using DBU in DMF
This protocol is an alternative for faster deprotection or for sequences where piperidine is less effective.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine (as a scavenger)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere (optional but recommended)
-
Filtration apparatus
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.
-
Add the deprotection solution to the solution of this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC. Deprotection with DBU is often very rapid, potentially complete in under 15 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration, washing with cold diethyl ether.
-
Dry the product under vacuum.
Potential Side Reactions and Mitigation
While the Gly-Val sequence is not typically prone to significant side reactions during Fmoc deprotection, researchers should be aware of potential issues, especially when applying these methods to other dipeptides.
-
Aspartimide Formation: For sequences containing aspartic acid, the use of strong bases like DBU or prolonged exposure to piperidine can lead to the formation of a cyclic aspartimide intermediate, which can result in racemization and the formation of β-peptides. To mitigate this, a weaker base or the addition of an acid like formic acid to the piperidine solution can be employed.
-
Racemization: Although less common for Glycine, racemization of the C-terminal valine is a theoretical possibility under strongly basic conditions, though generally not a major concern with standard Fmoc deprotection protocols.
Visualizations
Fmoc Deprotection Mechanism
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-Gly-Val-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive peptides utilizing the dipeptide building block, Fmoc-Gly-Val-OH. The use of pre-formed dipeptides like this compound in solid-phase peptide synthesis (SPPS) can offer advantages in terms of synthesis efficiency and purity of the final product. This document outlines the key applications, detailed experimental protocols, and expected outcomes for researchers engaged in peptide synthesis for drug discovery and development.
Introduction to Bioactive Peptides and the Role of this compound
Bioactive peptides are short sequences of amino acids, typically containing 2 to 50 residues, that elicit specific physiological responses in the body.[1] Their applications are vast, ranging from antimicrobial and antihypertensive agents to antioxidants and opioid-like molecules.[1] The Gly-Val (Glycine-Valine) motif is a recurring sequence in various bioactive peptides, notably in elastin, a key protein in connective tissues. Peptides containing the Val-Gly-Val-Ala-Pro-Gly (VGVAPG) sequence, a repeating motif in elastin, have been shown to be chemotactic for fibroblasts and monocytes, suggesting their potential role in wound healing and tissue regeneration.[2]
Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard method for producing synthetic peptides.[3] The use of Fmoc-protected dipeptides, such as this compound, can be a strategic choice in SPPS. It simplifies the synthesis process by introducing two amino acids in a single coupling step, which can be particularly advantageous for sequences prone to side reactions or aggregation.
Key Applications of Peptides Synthesized with this compound
The incorporation of the Gly-Val sequence can be instrumental in the development of peptides for various therapeutic areas:
-
Tissue Engineering and Wound Healing: Peptides containing the Gly-Val motif, inspired by elastin, can promote cell migration and proliferation, making them valuable for developing biomaterials that enhance tissue repair.[2]
-
Drug Delivery: The self-assembly properties of some elastin-like peptides can be harnessed to create nanoparticles or hydrogels for targeted drug delivery.
-
Development of Chemotactic Agents: Peptides incorporating the Gly-Val sequence can act as chemoattractants for specific cell types, which can be exploited for modulating inflammatory responses or directing cell migration in therapeutic contexts.
Experimental Protocols
This section provides detailed protocols for the manual solid-phase synthesis of a model bioactive peptide using this compound.
Materials and Reagents
-
This compound
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Acetonitrile (ACN), HPLC grade
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle. The steps of deprotection and coupling are repeated for each amino acid or dipeptide in the sequence.
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and an activating agent like OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
Step 4: Capping (Optional)
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and diisopropylethylamine (DIEA) in DMF.
Step 5: Washing
-
After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Step 6: Chain Elongation
-
Repeat steps 2-5 for each subsequent Fmoc-protected amino acid in the peptide sequence.
Step 7: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically consisting of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Peptide Purification and Characterization
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used.
-
Characterization: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and purification of a model peptide using this compound.
Table 1: Synthesis Parameters for a Model Peptide
| Parameter | Value |
| Resin | Rink Amide MBHA |
| Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol |
| Fmoc-AA/Fmoc-Gly-Val-OH Excess | 3 equivalents |
| Coupling Agent | DIC/OxymaPure |
| Coupling Time | 1-2 hours |
| Deprotection Reagent | 20% Piperidine in DMF |
| Deprotection Time | 5 min + 15 min |
Table 2: Expected Yield and Purity of a Model Peptide
| Parameter | Expected Value |
| Crude Peptide Yield | 70-90% |
| Purity after HPLC Purification | >95% |
| Final Purified Yield | 15-30% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of a bioactive peptide using this compound.
Caption: Workflow for bioactive peptide synthesis using this compound.
Signaling Pathway for Chemotaxis
Peptides derived from elastin, which contain Gly-Val sequences, can induce chemotaxis. This process involves a complex signaling cascade initiated by the binding of the peptide to a G-protein coupled receptor (GPCR) on the cell surface.
Caption: Simplified signaling pathway for chemotaxis induced by elastin-like peptides.
References
Application Note: High-Efficiency Purification of Gly-Val Containing Peptides by Reversed-Phase HPLC
Abstract
This application note provides a detailed protocol for the purification of synthetic peptides containing the Gly-Val (Glycine-Valine) sequence using reversed-phase high-performance liquid chromatography (RP-HPLC). The Gly-Val motif introduces a moderate level of hydrophobicity, making RP-HPLC an ideal method for achieving high purity. This document outlines the essential parameters, including column selection, mobile phase composition, and gradient optimization, to effectively separate the target peptide from impurities generated during synthesis. The provided methodologies are intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis and purification.
Introduction
Synthetic peptides are crucial tools in biochemical research, diagnostics, and therapeutic development. Achieving high purity is essential for their application, as impurities such as deletion sequences, incompletely deprotected products, or byproducts from side reactions can significantly impact experimental outcomes. Reversed-phase HPLC is the standard and most powerful technique for peptide purification due to its high resolving power and the volatility of the mobile phases typically used, which simplifies peptide recovery.[1][2][3]
The separation mechanism in RP-HPLC is based on the hydrophobic interaction between the peptide's amino acid side chains and the stationary phase.[1] Peptides are loaded onto the column in a polar mobile phase (high aqueous content) and are eluted by gradually increasing the concentration of an organic solvent.[1] The Gly-Val sequence is of interest as it combines a simple, non-polar glycine residue with a more hydrophobic valine residue. The overall hydrophobicity of the peptide will dictate its retention time and the specific conditions required for optimal separation. This note details a robust method for purifying such peptides.
Experimental Workflow
The overall process for peptide purification and analysis is a multi-step procedure that begins with the crude synthetic product and ends with a lyophilized, high-purity peptide ready for its intended application.
Materials and Methods
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column. The selection of particle and pore size is critical. For peptides up to ~5 kDa, a pore size of 100-120 Å is suitable. For larger or more hydrophobic peptides, a 300 Å pore size is recommended to ensure the molecule can access the bonded phase.
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Additives: Trifluoroacetic acid (TFA).
-
Sample: Crude synthetic peptide containing a Gly-Val sequence, lyophilized.
The following parameters serve as a starting point and should be optimized for each specific peptide.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm, 120 Å | C18, 21.2 x 150 mm, 5 or 10 µm, 120 Å |
| Mobile Phase A | 0.1% (v/v) TFA in Water | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min (scaled from analytical) |
| Gradient | 5-65% B over 30 min (scouting) | Optimized shallow gradient around elution %B |
| Column Temp. | 30-40°C | 30-40°C |
| Detection | UV at 214 nm or 220 nm | UV at 214 nm or 220 nm |
| Injection Vol. | 10-50 µL (1 mg/mL) | 1-5 mL (10-50 mg/mL) |
Table 1: Recommended Starting Conditions for Analytical and Preparative HPLC.
Detailed Protocol
-
Dissolve the crude lyophilized peptide in Mobile Phase A (0.1% TFA in water).
-
If solubility is poor, use a minimal amount of a stronger solvent like DMSO or acetonitrile to dissolve the peptide first, then dilute with Mobile Phase A. Ensure the final concentration of organic solvent in the sample is low to ensure proper binding to the column.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.
-
Equilibrate an analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the prepared sample (e.g., 20 µL of a 1 mg/mL solution).
-
Run a broad "scouting" gradient, such as 5% to 95% B over 30-40 minutes, to determine the approximate acetonitrile concentration at which the target peptide elutes.
-
Based on the scouting run, optimize the separation by creating a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 20-30 minutes will provide better resolution from nearby impurities.
-
Equilibrate the preparative C18 column with the starting conditions of your optimized gradient.
-
Dissolve a larger quantity of the crude peptide for the preparative run. The maximum load depends on the column size and the difficulty of the separation.
-
Inject the concentrated sample onto the preparative column.
-
Run the optimized shallow gradient. The flow rate should be scaled up proportionally to the column's cross-sectional area.
-
Monitor the chromatogram and begin collecting fractions as the main peak begins to elute. Collect multiple fractions across the peak.
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize them to remove the water, acetonitrile, and TFA, yielding the final peptide as a fluffy white powder.
-
Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.
Results and Discussion
Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide purification. It serves several functions:
-
Ion Pairing: It forms ion pairs with positively charged residues (e.g., Lys, Arg), neutralizing their charge and increasing their hydrophobicity and retention.
-
Suppressing Silanol Interactions: It masks free silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing, especially for basic peptides.
-
Acidic pH: It maintains a low pH (~2), which keeps acidic residues (Asp, Glu) protonated and less polar.
While a concentration of 0.1% TFA is standard, optimizing this can improve resolution. For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% may enhance resolution.
The Valine residue in the Gly-Val sequence contributes to the peptide's overall hydrophobicity. For highly hydrophobic peptides, several strategies can be employed to improve peak shape and recovery:
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-70°C) can improve peptide solubility, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.
-
Column Choice: While C18 is the standard choice for most peptides, a C8 or C4 column, which has shorter alkyl chains and is less hydrophobic, can be beneficial for very hydrophobic peptides to reduce retention times and improve recovery.
-
Organic Solvent: Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. In some cases, isopropanol can be effective for eluting very large or hydrophobic proteins.
The following table summarizes expected outcomes from parameter adjustments.
| Parameter Adjusted | Potential Effect on Separation | Rationale |
| Gradient Slope | Steeper: Faster elution, lower resolution. Shallower: Slower elution, higher resolution. | A shallow gradient increases the separation window between closely eluting species. |
| TFA Concentration | Increasing from 0.1% may improve resolution for basic peptides. | Enhances ion-pairing and masking of silanol interactions. |
| Column Temp. | Increasing temperature can sharpen peaks and alter selectivity. | Improves kinetics and peptide solubility. |
| Stationary Phase | C18 -> C8/C4: Decreased retention time. | Less hydrophobic phase is suitable for highly hydrophobic peptides. |
Table 2: Effects of HPLC Parameter Optimization.
Troubleshooting
Conclusion
Reversed-phase HPLC is a highly effective method for the purification of synthetic peptides containing the Gly-Val sequence. High purity can be reliably achieved by starting with a robust C18 column and a standard water/acetonitrile mobile phase system containing 0.1% TFA. Systematic optimization of the elution gradient on an analytical scale is the key to developing a high-resolution preparative method. For challenging separations involving very hydrophobic peptides or persistent impurities, adjustments to column temperature, stationary phase chemistry, and additive concentration can provide significant improvements in purity and yield.
References
Mitigating Peptide Aggregation in Solid-Phase Synthesis: Application of Pseudoproline Dipeptides and Backbone Protection Strategies
Introduction
The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in pharmaceutical research and development. Interchain hydrogen bonding of the growing peptide chains on the solid support can lead to the formation of secondary structures, primarily β-sheets. This aggregation phenomenon can result in poor solvation, leading to incomplete coupling and deprotection steps, ultimately causing low yields and impure products. To address this critical issue, specialized reagents and protocols have been developed to disrupt these aggregation-prone secondary structures. This document details the application of two powerful strategies: the use of pseudoproline dipeptides and backbone-protected amino acids, such as those with 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups.
The Challenge of Aggregation-Prone Peptides
Sequences rich in hydrophobic residues like valine, isoleucine, leucine, and phenylalanine are particularly susceptible to aggregation. During solid-phase peptide synthesis (SPPS), as the peptide chain elongates, it can fold and self-assemble on the resin, rendering the N-terminus inaccessible for subsequent coupling reactions. This is a common obstacle in the synthesis of amyloid-β peptides and other sequences with a high propensity for β-sheet formation.
Strategy 1: Pseudoproline Dipeptides to Disrupt Secondary Structures
Pseudoproline dipeptides are derivatives of serine or threonine that are introduced during SPPS to temporarily induce a "kink" in the peptide backbone. This conformational constraint disrupts the formation of regular secondary structures that lead to aggregation. The pseudoproline moiety is stable throughout the synthesis and is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine or threonine residue.
Mechanism of Action
The incorporation of a pseudoproline dipeptide introduces a cis-amide bond into the growing peptide chain, which is sterically favored over the typical trans-amide bond. This cis-bond acts as a "hinge," disrupting the regular hydrogen-bonding patterns required for β-sheet formation and improving the solvation of the peptide-resin complex.
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide, for example, Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH, into a peptide sequence during standard Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ΨMe,Mepro)-OH) (3 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (2.9 equivalents)
-
Base (e.g., DIPEA, NMM) (6 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3 eq.), coupling reagent (2.9 eq.), and HOBt (if using HBTU, 3 eq.) in DMF. Add the base (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Completion Check (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids. The pseudoproline moiety will be removed during the final TFA cleavage, yielding the native peptide sequence.
Strategy 2: Backbone Amide Protection with Dmb/Hmb
Another effective strategy to prevent aggregation is the introduction of a temporary protecting group on a backbone amide nitrogen. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. These bulky groups sterically hinder the formation of interchain hydrogen bonds.
Mechanism of Action
By attaching a Dmb or Hmb group to the nitrogen of an amino acid residue (often Glycine), the hydrogen atom necessary for hydrogen bonding is replaced. This disrupts the formation of β-sheets and other ordered secondary structures, thereby improving the solubility and reactivity of the growing peptide chain. These protecting groups are labile to TFA and are removed during the final cleavage step.
Experimental Protocol: Incorporation of an Fmoc-(Dmb)Gly-OH Dipeptide
This protocol outlines the coupling of a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide, which is often preferred to avoid the difficult acylation of the secondary amine on the resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (2.9 equivalents)
-
Base (e.g., DIPEA, NMM) (6 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the pseudoproline protocol.
-
Dipeptide Coupling:
-
Activate the Fmoc-Aaa-(Dmb)Gly-OH dipeptide as described in step 3 of the pseudoproline protocol.
-
Couple the activated dipeptide to the resin as described in step 4 of the pseudoproline protocol.
-
Wash the resin as described in step 5 of the pseudoproline protocol.
-
-
Synthesis Continuation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids. The bulky Dmb group will disrupt secondary structure formation.
-
Cleavage and Deprotection: The Dmb group is labile to TFA and will be removed during the final cleavage step. It is recommended to include a scavenger such as triisopropylsilane (TIS) in the cleavage cocktail.
Quantitative Data Summary
While specific quantitative data for Fmoc-Gly-Val-OH is not prevalent in the literature for anti-aggregation purposes, the effectiveness of pseudoproline and Dmb/Hmb strategies has been demonstrated. The following table summarizes typical improvements observed when using these methods for the synthesis of "difficult" sequences.
| Parameter | Standard SPPS (Aggregation-Prone Sequence) | SPPS with Pseudoproline Dipeptide | SPPS with Dmb/Hmb Backbone Protection |
| Crude Purity | Often <50% | Typically >70% | Typically >70% |
| Final Yield | Low to very low | Significantly improved | Significantly improved |
| Coupling Efficiency | Decreases with chain length | Maintained at high levels | Maintained at high levels |
| Deprotection Kinetics | Slow and incomplete | Normal | Normal |
| Solubility of Peptide-Resin | Poor | Good | Good |
The synthesis of aggregation-prone peptides is a significant hurdle in peptide chemistry. The use of pseudoproline dipeptides and backbone amide protection with Dmb/Hmb groups are powerful and well-established strategies to overcome this challenge. By disrupting the formation of intermolecular hydrogen bonds that lead to aggregation, these methods facilitate more efficient coupling and deprotection reactions, resulting in higher yields and purities of the final peptide product. The choice of strategy will depend on the specific sequence and the location of potential aggregation-inducing residues. For researchers and drug development professionals, the implementation of these protocols is essential for the successful synthesis of "difficult" peptides.
Application Note & Protocol: Step-by-Step Guide to Fmoc-Gly-Val-OH Coupling Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the coupling of Fmoc-Gly-OH to a resin-bound valine residue (Val-OH) as part of a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow. The protocol details resin preparation, Fmoc deprotection, amino acid activation, coupling, and reaction monitoring. Quantitative data for reagent stoichiometry and reaction parameters are summarized, and a troubleshooting guide is provided. This guide is intended to enable researchers to perform this crucial peptide elongation step with high efficiency and purity.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. A critical step in this iterative cycle is the efficient formation of a peptide bond between the incoming amino acid and the deprotected N-terminal amine of the resin-bound peptide.
This guide focuses specifically on the coupling of Fmoc-Glycine (Fmoc-Gly-OH) to a resin-bound Valine. This step involves two primary stages: the removal of the Fmoc protecting group from the valine residue and the subsequent coupling of the activated Fmoc-Gly-OH.[2] Careful execution and monitoring of this process are essential to prevent deletion sequences and ensure a high yield of the desired final peptide.[3]
Materials and Reagents
-
Resin: Pre-loaded Fmoc-Val-Wang resin or equivalent (e.g., 2-chlorotrityl resin).
-
Amino Acid: Fmoc-Gly-OH.[4]
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH) or Isopropanol (IPA).
-
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents (select one method):
-
Aminium/Uronium Salt: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/TBTU.
-
Carbodiimide: DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure.
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: DMF, DCM.
-
Monitoring Reagents (Kaiser Test):
-
Solution A: 5 g Ninhydrin in 100 mL ethanol.
-
Solution B: 80 g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Capping Reagent (optional): Acetic anhydride and DIPEA in DMF.
-
Equipment:
-
Solid-phase peptide synthesis vessel (manual or automated).
-
Shaker or bubbler (using Nitrogen gas).
-
Sintered glass funnel for washing.
-
Experimental Protocols
This protocol assumes the synthesis starts with 1.0 g of Fmoc-Val-Wang resin with a loading capacity of 0.5 mmol/g (0.5 mmol total). Adjust reagent quantities based on your resin's specific loading.
Step 1: Resin Swelling
-
Place the Fmoc-Val-Wang resin into the reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Step 2: Fmoc Deprotection of Valine
-
Add 20% piperidine in DMF (10 mL) to the swollen resin.
-
Agitate the mixture for 3-5 minutes. Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (10 mL).
-
Continue agitation for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual piperidine. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (5 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
Step 3: Coupling of Fmoc-Gly-OH
This protocol details the use of HATU, a highly efficient coupling reagent. See Table 1 for stoichiometry.
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.45 g) and HATU (2.9 eq., 0.82 g) in DMF (5 mL).
-
Add DIPEA (6 eq., 0.52 mL) to the activation mixture. A color change may be observed. Allow the solution to pre-activate for 3-8 minutes.
-
Coupling: Add the activated Fmoc-Gly-OH solution to the reaction vessel containing the deprotected Val-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.
Step 4: Reaction Monitoring (Kaiser Test)
-
After the coupling reaction time has elapsed, take a small sample of resin beads (a few milligrams).
-
Wash the sample beads thoroughly with DMF and then ethanol. Dry the beads.
-
Add 2-3 drops each of Kaiser test solutions A, B, and C to the beads.
-
Heat the sample at 100-120°C for 5 minutes.
-
Interpretation:
-
Negative (Yellow/Colorless Beads): The coupling is complete. Proceed to Step 5.
-
Positive (Intense Blue Beads): The coupling is incomplete, as free primary amines are present. If the test is positive, drain the reaction solution and repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-Gly-OH. If the second coupling is still incomplete, proceed to an optional capping step to block any unreacted amines before continuing to the next cycle.
-
Step 5: Final Washing
-
Once the coupling is confirmed to be complete, drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (5 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
The resulting Fmoc-Gly-Val-resin is now ready for the deprotection of the Glycine residue and coupling of the next amino acid in the sequence.
Quantitative Data
Table 1: Reagent Stoichiometry for Fmoc-Gly-OH Coupling (per 1 equivalent of resin functional groups)
| Reagent | Equivalents (eq.) | Rationale & Notes |
| Fmoc-Gly-OH | 3 - 5 | Using an excess drives the reaction to completion. 3 eq. is standard for non-hindered couplings like Glycine. |
| Method A: HATU | ||
| HATU | 2.9 - 4.9 | Highly efficient aminium salt activator, rapid reaction times, and low racemization. Use slightly less than the amino acid. |
| DIPEA / Collidine | 6 - 10 | A non-nucleophilic base is required to activate the coupling reagent and neutralize the reaction. Collidine is a weaker base and may reduce racemization. |
| Method B: DIC/HOBt | ||
| DIC | 3 - 5 | A carbodiimide that activates the carboxylic acid. The resulting diisopropylurea is soluble in common solvents. |
| HOBt / Oxyma Pure | 3 - 5 | Additive used to form a more reactive ester, suppress side reactions, and minimize racemization. |
Table 2: Typical Reaction Parameters and Performance
| Coupling Method | Activation Time (min) | Coupling Time (min) | Typical Yield | Racemization Risk |
| HATU/DIPEA | 3 - 8 | 30 - 120 | > 98% | Low |
| HBTU/DIPEA | 3 - 8 | 60 - 240 | > 95% | Low |
| DIC/HOBt | 10 - 15 | 60 - 360 | > 90% | Low to Moderate |
Yields are estimates for a single coupling step and can vary based on resin, sequence, and technique.
Visualization
Caption: Workflow for the Fmoc-Gly-Val-OH solid-phase coupling reaction.
References
Troubleshooting & Optimization
preventing aggregation during Fmoc-Gly-Val-OH coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides detailed troubleshooting advice and protocols specifically for issues encountered during the Fmoc-Gly-Val-OH coupling step. Aggregation of the peptide-resin is a common challenge with sequences prone to forming strong intermolecular hydrogen bonds, such as those containing valine, and can lead to incomplete reactions and low yields.
Troubleshooting Guide
This section addresses common problems observed during and after the this compound coupling.
Q1: My Kaiser test is strongly positive after the this compound coupling, indicating many unreacted free amines. What is happening?
A: A strong positive Kaiser test is a classic indicator of a failed or incomplete coupling reaction. With the Gly-Val sequence, the most probable cause is on-resin aggregation. The growing peptide chains, particularly after the valine residue is added, can form intermolecular β-sheet structures. This self-association causes the resin to clump and physically blocks the N-terminal amine of many chains, preventing the incoming this compound from accessing the reaction site.[1][2]
Q2: I've confirmed aggregation is occurring. What immediate steps can I take to rescue my current synthesis?
A: Once aggregation is detected, salvaging the synthesis can be challenging, but several interventions can be attempted:
-
Double Coupling: Immediately perform a second coupling with a fresh solution of activated this compound. This increases the time and reagent concentration, potentially driving the reaction to completion for some of the accessible amines.
-
Elevated Temperature: Perform the second coupling at a higher temperature (e.g., 40-50°C). Heat can provide the energy needed to disrupt the hydrogen bonds causing the aggregation, improving reagent access.[1] Use this method with caution, as higher temperatures can increase the risk of racemization.
-
Solvent Modification: Wash the resin with a more potent solvating solvent like N-methylpyrrolidone (NMP) or a mixture containing dimethyl sulfoxide (DMSO) before the second coupling attempt.[1][3] These solvents are better at disrupting secondary structures than standard DMF.
-
Capping: If subsequent coupling attempts fail, it is crucial to "cap" the unreacted amines using a reagent like acetic anhydride. This terminates the unreacted chains and prevents the formation of deletion-sequence impurities, which can be difficult to separate from the target peptide during purification.
FAQs: Proactive Strategies for Preventing Aggregation
To avoid these issues from the start, consider the following preventative measures when planning your synthesis.
Q: Why is the Gly-Val sequence particularly prone to aggregation?
A: Hydrophobic sequences are known to be more susceptible to aggregation. The combination of the flexible glycine residue and the bulky, hydrophobic valine residue can promote the formation of stable, intermolecular β-sheet structures, which are a primary cause of aggregation during SPPS.
Q: Are there alternative reagents I can use to prevent this issue?
A: Yes, using structure-disrupting elements is a highly effective strategy.
-
Pseudoproline Dipeptides: Instead of coupling Val then Gly, you can use a pre-formed Fmoc-Gly-Ser(ψMe,MePro)-OH or Fmoc-Gly-Thr(ψMe,MePro)-OH dipeptide in the preceding cycle. Pseudoprolines are cyclic derivatives of serine or threonine that introduce a "kink" into the peptide backbone, similar to proline. This kink disrupts the formation of β-sheets, preventing aggregation. The pseudoproline is readily converted back to the native serine or threonine residue during the final TFA cleavage.
-
Dmb-Dipeptides: For sequences containing glycine, incorporating a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen is another powerful technique. Using a pre-formed dipeptide like Fmoc-Ala-(Dmb)Gly-OH prevents aggregation and can improve reaction kinetics.
Q: How does solvent choice impact aggregation?
A: The solvent plays a critical role in solvating the growing peptide chain. While DMF is standard, it may not be sufficient for aggregation-prone sequences.
-
Chaotropic Solvents: Solvents like NMP and DMSO are more effective at disrupting hydrogen bonds. Using a mixture such as 25% DMSO in DMF can significantly improve solvation.
-
"Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) has also been shown to be effective for synthesizing hydrophobic peptides.
-
Chaotropic Salts: Adding salts like LiCl or NaClO₄ to DMF washes before coupling can help break up secondary structures.
Q: Which coupling reagents are best for difficult couplings like this compound?
A: For challenging couplings, stronger activating reagents are recommended. Uronium/aminium-based reagents like HATU and HCTU are generally more efficient than carbodiimide-based reagents for sterically hindered or aggregation-prone sequences. HATU often provides the highest efficiency for difficult couplings, while HCTU is a highly effective and more economical alternative.
Data Presentation
Comparison of Aggregation Prevention Strategies
| Strategy | Principle | Typical Improvement | Key Considerations |
| HATU/HCTU Coupling | Forms highly reactive OAt/O-6-ClBt active esters. | Higher crude purity (e.g., >80-90%) compared to standard reagents, especially with short coupling times. | HATU is more expensive; HCTU is a cost-effective alternative. Potential for guanidinylation side reaction. |
| Chaotropic Solvents (NMP/DMSO) | Disrupts intermolecular hydrogen bonds, improving solvation. | Qualitative improvement in resin swelling and coupling completeness (negative Kaiser test). | DMSO can oxidize sensitive residues like Met or Cys. NMP is a more expensive solvent than DMF. |
| Pseudoproline Dipeptides | Introduces a temporary "kink" in the peptide backbone, disrupting β-sheet formation. | Enables synthesis of otherwise inaccessible peptides and significantly improves yield and purity. | Requires substituting a Ser/Thr residue upstream of the difficult sequence. The dipeptide building blocks are specialized and more costly. |
| Dmb-Gly Dipeptides | Backbone protection on a glycine residue prevents hydrogen bonding. | Significantly improves synthetic efficiency, yield, and purity for Gly-containing sequences. | The coupling of the next amino acid onto the Dmb-protected residue can be sterically hindered and may require a stronger coupling reagent like HATU. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the this compound coupling when aggregation is anticipated.
-
Resin Preparation: Following Fmoc deprotection of the N-terminal valine residue, wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gly-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, consider a second coupling (repeat steps 2-4).
Protocol 2: Capping of Unreacted Amines
Use this protocol if the coupling reaction is incomplete and cannot be salvaged.
-
Resin Washing: Wash the peptide-resin with DMF (3 x 1 min).
-
Capping Solution Preparation: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O / 0.5 M DIPEA).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the final cleavage or the next synthesis step.
Visualizations
Diagram 1: Troubleshooting Workflow for Failed Coupling
Caption: Troubleshooting flowchart for an incomplete this compound coupling.
Diagram 2: Mechanism of Aggregation Disruption
Caption: How pseudoproline (ΨPro) dipeptides prevent on-resin aggregation.
References
troubleshooting incomplete coupling of Fmoc-Gly-Val-OH
Welcome to the technical support center for troubleshooting incomplete coupling of Fmoc-Gly-Val-OH during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered with this challenging dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this compound is a common issue in SPPS primarily due to steric hindrance and peptide aggregation.
-
Steric Hindrance: The valine residue, with its β-branched isopropyl side chain, presents significant steric bulk. This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming Fmoc-Gly-OH to the N-terminal amine of the resin-bound valine.[1]
-
Peptide Aggregation: As the peptide chain elongates, especially with hydrophobic residues like valine, it can fold into secondary structures (e.g., β-sheets) or aggregate on the solid support. This aggregation can make the N-terminal amine less accessible for the subsequent coupling reaction.[1]
-
Suboptimal Activation or Coupling Time: Standard coupling protocols may not be sufficient for this sterically hindered coupling. The activation of the carboxylic acid might be incomplete, or the coupling reaction may require a longer duration to achieve completion.[1]
Q2: What are the initial signs of an incomplete this compound coupling?
The most common indicator of incomplete coupling is a positive result from a qualitative test for free primary amines, such as the Kaiser test (ninhydrin test).[2] A positive Kaiser test, where the resin beads turn a dark blue or purple color, signifies the presence of unreacted N-terminal amines on the resin-bound valine. Additionally, analysis of the crude peptide by HPLC after cleavage from the resin may show a significant peak corresponding to the deletion sequence (the peptide without the glycine residue).
Troubleshooting Guides
Issue: Positive Kaiser Test After this compound Coupling
A positive Kaiser test indicates the presence of free amines, signaling an incomplete coupling reaction. Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for a positive Kaiser test after this compound coupling.
Recommended Actions:
-
Perform a Double Coupling: This is often the first and most straightforward solution. After the initial coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated Fmoc-Gly-OH.
-
Switch to a More Potent Coupling Reagent: If a standard coupling reagent like HBTU/HOBt or DIC/HOBt was used, switching to a more powerful reagent can significantly improve efficiency for this hindered coupling.
-
Increase Coupling Time and/or Temperature: Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion. In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can also improve the reaction rate, but this should be done with caution to avoid potential side reactions.
-
Verify Complete Fmoc Deprotection of Valine: Incomplete removal of the Fmoc protecting group from the preceding valine residue will result in a failed coupling. Ensure that the deprotection step is complete by performing a Kaiser test after deprotection and before coupling. If deprotection is incomplete, extend the deprotection time or use a stronger deprotection solution.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with the Gly-Val coupling. The following table summarizes the relative effectiveness of various common coupling reagents for difficult couplings.
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Notes |
| DIC/HOBt | Carbodiimide | Standard | May be insufficient for difficult couplings. |
| HBTU/TBTU | Aminium/Uronium | Good | Widely used, but may not be optimal for highly hindered couplings. |
| HCTU | Aminium/Uronium | Very Good | More reactive than HBTU due to the presence of 6-Cl-HOBt. |
| HATU | Aminium/Uronium | Excellent | Often considered one of the most effective reagents for difficult couplings due to the formation of highly reactive OAt esters. |
| PyBOP/PyAOP | Phosphonium | Excellent | Highly effective for hindered couplings and can be used in excess to drive reactions to completion. |
| COMU | Aminium/Uronium | Excellent | Shows greater coupling efficiency and is based on the less hazardous OxymaPure. |
Experimental Protocols
Protocol 1: Double Coupling Procedure
-
After the first coupling of Fmoc-Gly-OH, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Prepare a fresh solution of activated Fmoc-Gly-OH using the same protocol as the first coupling.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added glycine residue.
Protocol 2: Coupling with HATU
-
Resin Swelling and Deprotection: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal valine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring and Washing: Perform a Kaiser test to check for completion. A negative result (yellow or colorless beads) indicates a complete reaction. Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 3: Kaiser Test (Qualitative Ninhydrin Test)
-
Sample Collection: After the coupling reaction is complete, remove a small sample of the resin (approximately 5-10 beads) and place it in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.
-
Reagent Addition: Add the following three solutions to the test tube:
-
2-3 drops of potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).
-
2-3 drops of ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).
-
2-3 drops of phenol in ethanol (e.g., 80 g phenol in 20 mL ethanol).
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A blue or purple color on the resin beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The resin beads remain yellow or colorless.
-
References
Technical Support Center: Fmoc-Gly-Val-OH Coupling Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and temperature for Fmoc-Gly-Val-OH dipeptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound coupling reaction in a question-and-answer format.
Question 1: Why is my this compound coupling reaction showing a low yield or is incomplete?
Answer:
Incomplete coupling is a common issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors. For the this compound coupling, where valine is a sterically hindered amino acid, achieving high coupling efficiency can be challenging.
Potential Causes:
-
Steric Hindrance: The bulky side chain of valine can physically obstruct the approach of the activated carboxyl group of Fmoc-Gly-OH to the free amine on the resin-bound valine.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin, making the N-terminal amine of valine less accessible for coupling.
-
Suboptimal Activation: The activation of the Fmoc-Gly-OH carboxylic acid may be insufficient with standard coupling reagents.
-
Inadequate Reagent Excess: An insufficient molar excess of the amino acid and coupling reagents can lead to an incomplete reaction.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the reaction solvent can limit the accessibility of the reactive sites.
Solutions:
-
Optimize Coupling Reagents: For sterically hindered couplings, more potent activating agents are recommended. Consider switching from standard carbodiimide reagents like DIC/HOBt to uronium/aminium or phosphonium salt-based reagents.
-
Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. Standard coupling times of 1-2 hours may be insufficient.[1] Consider extending the reaction to 4 hours or even overnight.[1]
-
Elevate the Reaction Temperature: Increasing the temperature can enhance the reaction rate.[1] A moderate increase to 30-40°C should be approached with caution to avoid potential side reactions.[1] Some protocols for difficult couplings even suggest temperatures up to 45°C.[2]
-
Perform a Double Coupling: If a single coupling does not achieve completion (as indicated by a positive Kaiser test), a second coupling with a fresh solution of activated Fmoc-Gly-OH can be performed.
-
Enhance Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP before the coupling reaction.
Question 2: I'm observing unexpected peaks in my HPLC analysis after cleaving the Fmoc-Gly-Val dipeptide from the resin. What are the possible side reactions?
Answer:
Several side reactions can occur during the synthesis of this compound, leading to impurities.
Potential Side Reactions:
-
Racemization: The chiral integrity of the valine residue can be compromised during the activation and coupling steps, leading to the formation of the D-isomer. This is more likely with certain activation methods and prolonged exposure to basic conditions.
-
Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine of glycine can attack the ester linkage of the C-terminal valine to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and cleavage from the resin. This is particularly prevalent in Fmoc-based synthesis.
-
Deletion Peptides: Incomplete coupling of Fmoc-Gly-OH will result in a portion of the resin-bound valine remaining unreacted, leading to the synthesis of a deletion peptide in subsequent steps.
-
Fmoc-Group Instability: Premature removal of the Fmoc protecting group can occur during slow coupling reactions, leading to the insertion of multiple glycine residues.
Solutions:
-
Minimize Racemization: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or OxymaPure. Avoid excessive pre-activation times and overly basic conditions.
-
Prevent Diketopiperazine Formation: When synthesizing dipeptides prone to this side reaction, using a 2-chlorotrityl chloride resin is recommended due to its steric bulk, which inhibits cyclization. Alternatively, coupling the third amino acid quickly after the dipeptide is formed can minimize this side reaction.
-
Ensure Complete Coupling: Monitor the reaction completion using a qualitative method like the Kaiser test to avoid the formation of deletion peptides. If the test is positive, indicating free amines, re-couple the amino acid.
-
Maintain Fmoc-Group Stability: Ensure that the pH of the reaction mixture is not overly basic, which could lead to premature deprotection of the Fmoc group.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the this compound coupling reaction?
A1: The standard temperature for Fmoc-SPPS coupling reactions is room temperature (typically 20-25°C). However, for a potentially difficult coupling like that of glycine to the sterically hindered valine, a slight increase in temperature to 30-40°C may improve the reaction rate and yield. It is crucial to monitor for potential side reactions, such as racemization, when increasing the temperature. For very difficult couplings, temperatures as high as 45°C have been used with specific coupling reagents.
Q2: What is the recommended reaction time for the this compound coupling?
A2: A standard coupling reaction time is typically 1-2 hours. For the this compound coupling, due to the steric hindrance of valine, extending the reaction time to 4 hours or even overnight may be necessary to ensure the reaction goes to completion. The progress of the reaction should be monitored using a method like the Kaiser test.
Q3: Which coupling reagents are best suited for the this compound synthesis?
A3: While standard reagents like DIC/HOBt can be used, more potent uronium/aminium or phosphonium-based reagents are often recommended for coupling to sterically hindered amino acids like valine. Reagents such as HBTU, HATU, and PyBOP are known to be highly effective in such cases and can lead to higher yields and faster reaction times.
Q4: How can I monitor the completion of the this compound coupling reaction?
A4: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, and further reaction time or a second coupling is required. A negative result (yellow beads) signifies that the coupling reaction is complete.
Quantitative Data Summary
The following table summarizes the recommended starting parameters for optimizing the this compound coupling reaction. These values should be considered as a starting point, and empirical optimization for your specific experimental setup is highly recommended.
| Parameter | Standard Conditions | Optimized Conditions for Difficult Coupling | Rationale for Optimization |
| Temperature | Room Temperature (20-25°C) | 30 - 45°C | To increase reaction kinetics and overcome steric hindrance. |
| Reaction Time | 1 - 2 hours | 4 hours - Overnight | To allow the reaction to proceed to completion. |
| Amino Acid Excess | 3 - 5 equivalents | 5 - 10 equivalents | To drive the reaction equilibrium towards product formation. |
| Coupling Reagent | DIC/HOBt | HATU, HBTU, PyBOP | More potent reagents are effective for sterically hindered couplings. |
| Base (e.g., DIPEA) | 2 - 3 equivalents | 4 - 8 equivalents | To ensure a sufficiently basic environment for the reaction. |
Experimental Protocols
Protocol 1: Standard Fmoc-Gly-OH Coupling to Resin-Bound Valine
This protocol outlines a standard procedure for the coupling of Fmoc-Gly-OH to a resin on which valine has been previously coupled and its Fmoc group removed.
Materials:
-
Fmoc-Val-Resin (pre-swollen)
-
Fmoc-Gly-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
-
DCM (for washing)
Procedure:
-
Fmoc Deprotection of Valine-Resin:
-
Treat the Fmoc-Val-resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and a final wash with DMF (3 times).
-
-
Activation of Fmoc-Gly-OH:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and mix. Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Gly-OH solution to the deprotected Val-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of the resin beads and perform a Kaiser test to check for completion.
-
If the Kaiser test is negative (yellow beads), proceed to washing. If positive (blue/purple beads), continue the reaction for another 1-2 hours or perform a double coupling (repeat steps 2 and 3).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Protocol 2: Optimized Coupling for Difficult Sequences (Elevated Temperature)
This protocol is adapted for situations where the standard protocol results in low coupling efficiency.
Procedure:
-
Fmoc Deprotection: Follow step 1 from Protocol 1.
-
Activation of Fmoc-Gly-OH: Follow step 2 from Protocol 1.
-
Coupling Reaction:
-
Add the activated Fmoc-Gly-OH solution to the deprotected Val-resin.
-
Agitate the mixture in a temperature-controlled vessel at 40°C for 2-4 hours.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Visualizations
Caption: Experimental workflow for optimizing this compound coupling.
Caption: Troubleshooting logic for low this compound coupling yield.
References
side reactions associated with Fmoc-Gly-Val-OH in SPPS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions associated with the use of Fmoc-Gly-Val-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the this compound sequence in SPPS?
The most significant and common side reaction is the formation of a cyclic dipeptide, known as a 2,5-diketopiperazine (DKP).[1][2] This occurs after the successful coupling of Fmoc-Gly-OH to the resin-bound valine, specifically during the Fmoc-deprotection step of the glycine residue.
Q2: How does diketopiperazine (DKP) formation occur with the Gly-Val sequence?
DKP formation is an intramolecular side reaction.[2] After the Fmoc protecting group is removed from the N-terminal glycine using a base (commonly piperidine), the liberated free amine of the glycine attacks the ester bond linking the C-terminal valine to the solid support. This cyclization cleaves the dipeptide from the resin, resulting in the formation of the soluble cyclo(Gly-Val) DKP byproduct.[2]
Q3: What are the consequences of DKP formation?
The primary consequences are a significant loss of yield and the formation of truncated peptides.[3] Since the dipeptide is cleaved from the resin, any subsequent amino acids will be coupled to a resin that has lost the Gly-Val sequence, leading to impurities that are missing the C-terminal dipeptide. This is often referred to as "traceless" DKP formation because the problematic chain is washed away, leaving no impurity on the resin itself, but reducing the overall yield of the target peptide.
Q4: Which factors are known to influence the rate of DKP formation?
Several factors can influence the extent of this side reaction:
-
Amino Acid Sequence: The Gly-Val sequence is particularly susceptible. Sequences containing Proline or Glycine at either of the first two C-terminal positions are prone to DKP formation.
-
Resin Type: The type of linker used to attach the peptide to the resin plays a crucial role. Benzyl-alcohol-based linkers like Wang resin are more susceptible than sterically hindered resins.
-
Deprotection Conditions: The base, its concentration, and the reaction time used for Fmoc removal significantly impact DKP formation. Standard 20% piperidine in DMF can be a strong promoter of this side reaction.
-
Temperature: Elevated temperatures during synthesis can accelerate the rate of DKP formation.
Troubleshooting Guide
Problem: You observe a significant loss of peptide yield after the second amino acid coupling (Glycine) or your final product analysis (e.g., by LC-MS) shows a major impurity corresponding to the target peptide minus the C-terminal Gly-Val.
Suspected Cause: Diketopiperazine (DKP) formation.
Diagnostic Steps
-
Analyze Deprotection Solution: After the Fmoc deprotection of the Glycine residue, collect the piperidine/DMF solution that was drained from the reaction vessel.
-
Perform LC-MS Analysis: Analyze this solution by LC-MS to detect the mass of the cyclo(Gly-Val) byproduct. Its presence confirms that DKP formation is occurring.
Solutions & Preventative Measures
-
Choice of Resin: For sequences known to be susceptible to DKP formation, use a sterically hindered resin such as a 2-chlorotrityl chloride (2-CTC) resin. The bulkiness of the trityl linker physically impedes the intramolecular cyclization, thereby suppressing DKP formation.
-
Modify Fmoc-Deprotection Conditions: Avoid standard 20% piperidine/DMF. A milder deprotection cocktail can drastically reduce DKP formation. A combination of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to be highly effective.
-
Utilize a Dipeptide Coupling Strategy: Instead of coupling Fmoc-Val-OH followed by Fmoc-Gly-OH, use a pre-formed this compound dipeptide for the first coupling to the resin. This completely bypasses the vulnerable dipeptidyl-resin intermediate stage where DKP formation occurs.
Quantitative Data: Effect of Deprotection Reagent on DKP Formation
The choice of Fmoc deprotection agent has a quantifiable impact on the extent of DKP formation. The following table summarizes findings from a study on a DKP-susceptible sequence.
| Deprotection Reagent | Solvent | Total DKP Formation (%) |
| 20% Piperidine | DMF | 13.8% |
| 5% Piperidine | DMF | 12.2% |
| 20% Piperidine | Toluene | 11.7% |
| 5% Piperazine | DMF/NMP | < 4.0% |
| 2% DBU, 5% Piperazine | NMP | Significantly Reduced |
Data sourced from studies on DKP-prone sequences which showed drastic reduction with modified reagents.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation
This protocol uses a modified deprotection solution to suppress the intramolecular cyclization that leads to DKP formation.
-
Reagent Preparation: Prepare a fresh deprotection solution consisting of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Resin Swelling: After coupling the first amino acid (Fmoc-Val-OH) to the resin and capping, swell the peptide-resin in NMP.
-
First Deprotection: Treat the resin with the 2% DBU / 5% piperazine in NMP solution for 5-10 minutes at room temperature. Drain the solution.
-
Second Deprotection: Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection solution before proceeding to the next coupling step.
Protocol 2: Dipeptide Coupling Strategy
This protocol avoids the problematic dipeptide-on-resin stage by coupling a pre-formed dipeptide unit.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or 2-CTC) in a suitable solvent like DCM, followed by DMF washes.
-
Dipeptide Activation: In a separate vessel, dissolve this compound (1.5 - 2 eq.) and a coupling agent such as HATU (1.5 - 2 eq.) in DMF. Add a base like DIPEA (3 - 4 eq.) and allow the mixture to pre-activate for several minutes.
-
Coupling: Add the activated dipeptide solution to the prepared resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the completion of the coupling using a qualitative method like the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. Proceed with the synthesis from the third amino acid.
Visual Workflow
Caption: Troubleshooting workflow for suspected diketopiperazine (DKP) formation.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Improving Peptide Yield with Fmoc-Gly-Val-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with low peptide yields during solid-phase peptide synthesis (SPPS) involving the Fmoc-Gly-Val-OH dipeptide. The Gly-Val sequence is known to be a "difficult sequence" prone to aggregation, which can significantly hinder reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the Gly-Val sequence considered "difficult" and often leads to low yields in SPPS?
The Gly-Val sequence is classified as a "difficult sequence" primarily due to its high propensity to induce peptide aggregation on the solid support.[1][2] This aggregation is driven by the formation of strong inter- and intra-chain hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[2][3] The bulky, hydrophobic side chain of Valine, combined with the conformational flexibility of Glycine, contributes to this phenomenon.[2] This aggregation physically blocks reactive sites on the growing peptide chain, leading to incomplete Fmoc deprotection and poor coupling efficiency for subsequent amino acids, ultimately resulting in lower yields of the desired full-length peptide.
Q2: What are the common signs of peptide aggregation during synthesis?
Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may not swell adequately in the synthesis solvent, appearing clumped or compacted.
-
Slow Solvent Drainage: Solvents may drain slowly during the wash steps due to restricted flow through the aggregated peptide-resin matrix.
-
Positive Colorimetric Tests: A positive Kaiser test (blue beads) after a coupling step indicates free amines and an incomplete reaction. Similarly, a negative or weak Kaiser test after deprotection suggests that the Fmoc group was not completely removed.
-
Inconsistent UV Monitoring: In automated synthesizers, the UV signal for Fmoc deprotection may be broad or tail, indicating slow and incomplete removal of the protecting group.
Q3: How can I improve the coupling efficiency of the amino acid following the Gly-Val sequence?
Improving coupling efficiency onto the Valine residue of the Gly-Val dipeptide requires overcoming the steric hindrance of the valine side chain and any potential aggregation. Consider the following strategies:
-
Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Switching to more potent uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP can significantly improve coupling efficiency for these "difficult" couplings.
-
Double Coupling: Performing the coupling reaction twice with a fresh solution of activated amino acid can help drive the reaction to completion.
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can favor the bimolecular reaction and improve coupling rates.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 50-60°C) can help disrupt secondary structures and improve reagent accessibility, though this may increase the risk of side reactions like racemization.
Q4: Can changing the solvent system improve my synthesis yield?
Yes, optimizing the solvent system is a key strategy for disrupting peptide aggregation.
-
Solvent Mixtures: Instead of using DMF alone, consider using solvent mixtures known to disrupt hydrogen bonding. Common examples include DMF/DMSO or the "magic mixture" of DCM/DMF/NMP (1:1:1).
-
Chaotropic Agents: Adding a low concentration of a chaotropic agent like 6N guanidine hydrochloride to the DMF can help break up β-sheet structures.
-
N-Methyl-2-pyrrolidone (NMP): NMP has better resin-swelling and aggregation-disrupting properties than DMF and can be a beneficial substitute.
Q5: Are there any specific side reactions to be aware of with the Gly-Val sequence?
While aggregation is the primary concern, diketopiperazine (DKP) formation is a potential side reaction, especially when the dipeptide is at the N-terminus of the growing chain attached to the resin. This involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, which cleaves the peptide from the resin and terminates chain growth. This is more likely to occur after the deprotection of the Valine residue. Using dipeptide building blocks can sometimes mitigate this issue.
Troubleshooting Guide
This guide addresses common issues encountered when synthesizing peptides containing the Gly-Val sequence.
| Symptom | Potential Cause | Recommended Solutions & Rationale |
| Low final peptide yield with significant truncated sequences. | Incomplete Fmoc-Deprotection: Peptide aggregation is shielding the N-terminal Fmoc group from the deprotection reagent (e.g., piperidine). | 1. Extend Deprotection Time: Increase the deprotection time (e.g., from 2 x 5 min to 2 x 10 min or longer).2. Use a Stronger Solvent: Switch from DMF to NMP for the deprotection step to better solvate the peptide and disrupt aggregation.3. Double Deprotection: Perform the deprotection cycle twice before proceeding to the next coupling step. |
| Low final peptide yield with significant deletion sequences. | Poor Coupling Efficiency: Steric hindrance from the Valine residue and/or peptide aggregation is preventing the incoming amino acid from coupling efficiently. | 1. Use a More Potent Coupling Reagent: Employ HATU, HCTU, or PyBOP instead of standard reagents.2. Double Couple: After the initial coupling reaction, wash the resin and perform a second coupling with fresh reagents.3. Increase Reagent Concentration: Use a higher molar excess of the amino acid and coupling reagents. |
| Resin clumping, poor swelling, and slow solvent drainage. | Severe On-Resin Aggregation: The peptide chains are forming strong intermolecular hydrogen bonds, causing the resin to collapse and clump together. | 1. Change the Primary Solvent System: Switch to NMP or a DMF/DMSO mixture to improve solvation.2. Introduce Backbone Protection: For future syntheses, consider using a backbone-protected glycine derivative like Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH to disrupt the hydrogen bonding that leads to aggregation.3. Microwave-Assisted Synthesis: Utilize microwave energy to heat the reaction, which can help break up aggregates and accelerate coupling and deprotection. |
| Presence of a byproduct with the mass of the cleaved dipeptide. | Diketopiperazine (DKP) Formation: The N-terminal Gly-Val dipeptide has cyclized and cleaved from the resin. | 1. Modify Coupling of the Third Amino Acid: Ensure rapid and efficient coupling of the third amino acid immediately after deprotection of the Valine to minimize the time the free N-terminus is available for cyclization.2. Use a 2-chlorotrityl chloride resin: This resin is more sterically hindered and can reduce DKP formation. |
Experimental Protocols
Protocol 1: Double Coupling Protocol for a Difficult Amino Acid
This protocol is recommended for coupling an amino acid immediately following the Gly-Val sequence.
-
First Coupling:
-
Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the Valine residue using your standard protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (3-5 times).
-
In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with a potent coupling reagent like HATU (3.95 equivalents) and a base such as DIPEA (8 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of the activated Fmoc-amino acid using the same protocol as the first coupling.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.
-
Protocol 2: Test Cleavage from Resin for Yield Analysis
A test cleavage allows for the analysis of the crude product at an intermediate stage to diagnose synthesis problems.
-
Sample Collection: Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.
-
Cleavage: Place the resin in a microcentrifuge tube. Add a small volume of a cleavage cocktail (e.g., 100-200 µL of TFA/TIS/H₂O 95:2.5:2.5).
-
Reaction: Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a larger tube containing cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 more times.
-
Analysis: Dry the crude peptide pellet under vacuum. Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile) and analyze by HPLC and Mass Spectrometry to identify the desired product and any truncated or deleted sequences.
Visualizations
Caption: Troubleshooting workflow for SPPS of difficult sequences.
References
- 1. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Technical Support Center: Fmoc-Gly-Val-OH Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Gly-Val-OH in common organic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Troubleshooting Guide
Researchers facing challenges with dissolving this compound can systematically address the issue by following the workflow below. It is recommended to begin with a small quantity of the dipeptide for solubility testing before attempting to dissolve the entire batch.
Troubleshooting Workflow for this compound Solubility Issues
dealing with racemization during Fmoc-Gly-Val-OH activation
Technical Support Center: Fmoc-Gly-Val-OH Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with racemization during the activation of this compound in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the activation and coupling of this compound, offering potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Diastereomeric Impurity Detected by HPLC/LC-MS | High degree of valine racemization during activation and coupling. | 1. Optimize Coupling Reagent: Switch to a coupling reagent known for low racemization. Carbodiimide-based methods in the presence of an additive are often a good choice. For challenging couplings, modern uronium/aminium salt-based reagents can be effective. 2. Change the Base: The choice of base is critical. Strong, non-sterically hindered bases can promote racemization. 3. Minimize Pre-activation Time: Prolonged exposure of the activated dipeptide to the basic coupling cocktail before the addition of the amine component increases the risk of epimerization. 4. Control Reaction Temperature: Elevated temperatures can accelerate the rate of racemization. |
| Low Coupling Yield with Minimal Racemization | Steric hindrance from the valine residue is impeding the reaction. The chosen low-racemization conditions may be too mild for this sterically hindered coupling. | 1. Increase Equivalents: Use a higher excess of the this compound and coupling reagents. 2. Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration. Monitor the reaction progress to determine the optimal time. 3. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[1] 4. Switch to a More Powerful, Low-Racemization Reagent: Consider using a reagent like HATU or HCTU, which are known for their high coupling efficiency, in combination with a sterically hindered base. |
| Both Low Yield and Significant Racemization | A combination of factors, including an inappropriate coupling cocktail and challenging reaction conditions for a sterically hindered residue. | A systematic re-evaluation of the entire coupling protocol is necessary. Start by implementing a low-racemization protocol (see "Experimental Protocols" section) and then optimize for yield if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: The racemization of an amino acid residue during peptide synthesis occurs through the formation of an oxazolone intermediate. The rate of this process is influenced by several factors, including the steric hindrance of the amino acid side chain. The bulky isopropyl group of valine can create steric strain that promotes the formation of the planar oxazolone, which is prone to deprotonation and subsequent reprotonation, leading to a loss of stereochemical integrity.
Q2: Which coupling reagents are recommended to minimize racemization of this compound?
A2: For sterically hindered couplings where racemization is a concern, the following reagent classes are recommended:
-
Carbodiimides with Additives: Combinations like N,N'-Diisopropylcarbodiimide (DIC) with ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-hydroxybenzotriazole (HOBt) are effective at suppressing racemization.[1][2]
-
Uronium/Aminium Salts: Reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and low racemization potential, especially when paired with a suitable base.[2]
Q3: What is the role of the base in racemization, and which bases are preferred?
A3: The base used during the coupling reaction can abstract the alpha-proton of the activated amino acid, leading to racemization. Weaker or more sterically hindered bases are less likely to cause this side reaction.
-
Recommended: N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).
-
Use with Caution: N,N-diisopropylethylamine (DIPEA) is a stronger base and can increase the risk of racemization, particularly with sensitive residues.[2]
Q4: How can I quantify the extent of racemization in my final peptide?
A4: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide. This involves:
-
Complete acid hydrolysis of the peptide to its constituent amino acids.
-
Derivatization of the amino acids if necessary.
-
Analysis on a chiral HPLC column to separate the L- and D-isomers of valine.
-
Comparison of the peak areas to a standard containing both L- and D-valine.
Q5: Should I be concerned about racemization during the Fmoc deprotection step?
A5: While racemization is most prevalent during the activation/coupling step, some studies have shown that it can also occur to a lesser extent during Fmoc deprotection, especially with prolonged exposure to the piperidine solution. It is advisable to use the minimum necessary deprotection times.
Data Presentation: Relative Risk of Racemization with Common Coupling Cocktails
The following table provides a qualitative comparison of the risk of racemization associated with different coupling reagent and base combinations for sterically hindered amino acids like valine.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Coupling Efficiency | Notes |
| DIC | OxymaPure® | - | Low | Good | A widely recommended combination for minimizing racemization. |
| DIC | HOBt | - | Low to Moderate | Good | A classic combination, though OxymaPure® is often considered superior in suppressing racemization. |
| HATU | - | NMM / TMP | Low | Excellent | Highly efficient, but the choice of a weaker, hindered base is crucial to minimize racemization. |
| HBTU | - | NMM / TMP | Low to Moderate | Excellent | Similar to HATU but may have a slightly higher propensity for racemization in some cases. |
| PyBOP | - | NMM / TMP | Moderate | Excellent | A powerful coupling reagent, but the risk of racemization can be higher than with HATU or COMU. |
| HATU / HBTU / PyBOP | - | DIPEA | High | Excellent | This combination significantly increases the risk of racemization and should be avoided for sensitive couplings. |
Experimental Protocols
Recommended Low-Racemization Coupling Protocol for this compound
This protocol is designed to minimize racemization during the solid-phase synthesis of peptides containing the this compound dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC (3 eq.) to the resin slurry.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Protocol for Chiral HPLC Analysis of Valine Racemization
This protocol provides a general guideline for quantifying the level of D-Valine in a synthetic peptide.
Materials:
-
Synthetic peptide containing the Gly-Val sequence
-
6 M HCl
-
Fmoc-D-Val-OH (for preparation of a standard)
-
Chiral HPLC column (e.g., a polysaccharide-based column)
-
HPLC system with a UV detector
-
Mobile phase (e.g., isocratic mixture of acetonitrile and water with 0.1% TFA)
Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or by lyophilization.
-
-
Sample and Standard Preparation:
-
Dissolve the hydrolyzed peptide residue in the HPLC mobile phase.
-
Prepare a standard solution containing both L-Valine and D-Valine (obtained from the hydrolysis of a peptide synthesized with a known amount of Fmoc-Gly-D-Val-OH or by mixing commercially available L- and D-Valine).
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the standard solution to determine the retention times and response factors for L- and D-Valine.
-
Inject the hydrolyzed peptide sample.
-
Integrate the peak areas for the L- and D-Valine enantiomers.
-
-
Calculation of Racemization:
-
Percent Racemization = [Area(D-Val) / (Area(L-Val) + Area(D-Val))] x 100
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Low-racemization coupling workflow.
References
impact of steric hindrance from valine in Fmoc-Gly-Val-OH
Welcome to the technical support center for Fmoc-Gly-Val-OH. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the use of this dipeptide in solid-phase peptide synthesis (SPPS). The significant steric hindrance imparted by the valine residue can lead to several common issues, which we will address in the following guides.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound and why is it a problem?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In this compound, the bulky isopropyl side chain of the valine residue, combined with the large Fmoc protecting group, creates a sterically crowded environment. This bulkiness can physically block the N-terminal amine of the growing peptide chain on the solid support from attacking the activated carboxyl group of the valine, leading to inefficient or incomplete coupling reactions.[1]
Q2: Why is the Valine residue particularly challenging in peptide synthesis?
A2: Valine is a β-branched amino acid, meaning its side chain branches at the β-carbon. This structure brings significant bulk close to the peptide backbone. Such sequences are often referred to as "difficult sequences" because they have a high tendency to form aggregated secondary structures like β-sheets.[2][3] This aggregation can lead to poor solvation of the peptide-resin complex, making reactive sites inaccessible and resulting in incomplete coupling and deprotection steps.[3]
Q3: What are the most common problems encountered when using this compound?
A3: The most frequent issues include:
-
Low Coupling Efficiency: The steric bulk of valine can significantly slow down the rate of amide bond formation, resulting in incomplete reactions.[4] This is often indicated by a positive Kaiser test after the coupling step.
-
Peptide Aggregation: Sequences containing hydrophobic and β-branched residues like valine are prone to forming intermolecular hydrogen bonds, leading to on-resin aggregation. This can cause the resin to clump or swell poorly, hindering subsequent synthetic steps.
-
Difficult Fmoc Deprotection: If the peptide chain aggregates, the N-terminal Fmoc group can become buried and inaccessible to the deprotection reagent (e.g., piperidine), leading to incomplete removal and subsequent deletion sequences.
Q4: Is there a risk of racemization when coupling this compound?
A4: Yes, racemization is a potential side reaction during the activation of any amino acid, where the stereochemistry of the α-carbon is inverted. While urethane protecting groups like Fmoc are designed to suppress racemization, the risk can increase with sterically hindered residues, especially if stronger coupling reagents or elevated temperatures are used to force the reaction to completion. The addition of additives like HOBt or Oxyma Pure can help minimize this side reaction.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Positive Kaiser test (blue/purple beads) after coupling.- Presence of deletion sequences in final LC-MS. | - Steric hindrance from the valine residue.- Suboptimal activation of the dipeptide.- On-resin peptide aggregation. | 1. Use a more potent coupling reagent: Switch from standard carbodiimides to onium salt-based reagents like HATU, HCTU, or PyAOP.2. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.3. Increase reaction time: Extend the coupling time from 1-2 hours to 4 hours or even overnight.4. Change the solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF for its superior solvating properties. |
| Peptide Aggregation | - Resin beads clump together or show poor swelling.- Slow or incomplete Fmoc deprotection (monitored by UV).- Failed synthesis of longer peptides. | - High content of hydrophobic residues (Val, Leu, Ile).- Formation of stable β-sheet secondary structures. | 1. Incorporate backbone protection: Use Dmb/Hmb-protected amino acids (e.g., Fmoc-(Dmb)Gly-OH) at strategic points (every 6-7 residues) to disrupt hydrogen bonding.2. Use pseudoproline dipeptides: Introduce Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptides to break up secondary structures.3. Add chaotropic salts: Wash the resin with a solution of LiCl or KSCN in DMF before coupling to disrupt hydrogen bonds.4. Elevate temperature: Carefully increase the coupling temperature (e.g., to 40-50°C), but be mindful of the increased risk of racemization. |
| Incomplete Fmoc Deprotection | - Broad or tailing UV peak during deprotection monitoring.- Presence of Fmoc-protected peptide in the final product. | - Aggregation shielding the N-terminal Fmoc group.- Steric hindrance making the Fmoc group inaccessible. | 1. Extend deprotection time: Increase the piperidine treatment time (e.g., from 2x5 min to 2x10 min).2. Use a stronger base: Add a small percentage (1-2%) of DBU to the piperidine/DMF solution.3. Switch to NMP: Use NMP as the solvent for the deprotection step to improve resin swelling and disrupt aggregation. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Type | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Low to Moderate | A standard, cost-effective choice but may be insufficient for highly hindered couplings. |
| HBTU/HCTU | Aminium/Uronium | High | Low | Very effective and widely used. HCTU can sometimes be more efficient than HBTU. |
| HATU | Aminium/Uronium | Very High | Low | Generally considered one of the most effective reagents for difficult couplings, including N-methyl amino acids. |
| PyAOP/PyBOP | Phosphonium | Very High | Low | Excellent for sterically demanding couplings. Byproducts of PyBOP are less hazardous than those of BOP. |
| COMU | Aminium/Uronium | Very High | Low | A safer alternative to HOBt/HOAt-based reagents as it does not contain explosive benzotriazole derivatives. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal amount of DMF.
-
Activation: Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
Protocol 2: Double Coupling Procedure
-
Perform the initial coupling reaction as described in Protocol 1 for the standard duration (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents and byproducts.
-
Repeat the coupling step by preparing a fresh activation mixture and adding it to the resin for another 1-2 hours.
-
Wash the resin and proceed with the Kaiser test to check for completion.
Protocol 3: Kaiser Test (Qualitative Test for Free Primary Amines)
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Visualizations
Caption: Steric hindrance from this compound blocking the coupling reaction.
Caption: Workflow for troubleshooting incomplete coupling of this compound.
Caption: Logical pathway from peptide sequence properties to synthesis failure.
References
Technical Support Center: Purification of Peptides Containing Hydrophobic Sequences like Gly-Val
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides, particularly those containing hydrophobic sequences such as Glycine-Valine (Gly-Val). These sequences are known to contribute to aggregation and solubility issues, making purification by standard methods difficult.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing hydrophobic residues like Valine difficult to purifiy?
A1: Peptides with a high content of hydrophobic amino acids, such as Valine, Leucine, and Isoleucine, have a strong tendency to self-associate in aqueous solutions to minimize the exposure of their non-polar side chains to the polar solvent.[1][2][3] This self-association, known as aggregation, is primarily driven by hydrophobic interactions and can lead to the formation of stable secondary structures like β-sheets.[2] Aggregated peptides are often insoluble or poorly soluble, which complicates purification by reverse-phase HPLC (RP-HPLC).[4]
Q2: What are the typical signs of peptide aggregation during purification?
A2: Signs of peptide aggregation during purification include:
-
Poor solubility: The crude peptide may be difficult to dissolve in standard purification solvents, such as water/acetonitrile mixtures.
-
Precipitation: The peptide may precipitate out of solution during the purification process, especially at high concentrations or when the organic modifier concentration changes.
-
Broad or distorted peaks in RP-HPLC: Aggregated peptides can lead to broad, tailing, or split peaks in the chromatogram, indicating poor interaction with the stationary phase or multiple aggregation states.
-
Low recovery: A significant amount of the peptide may be lost due to precipitation or irreversible adsorption to the column.
Q3: Can the Gly-Val sequence itself cause purification problems?
A3: Yes, the Gly-Val sequence can contribute to purification challenges. Glycine, due to its conformational flexibility, can facilitate the formation of β-sheet structures, which are a common feature of aggregated peptides. When combined with a hydrophobic residue like Valine, this can enhance the peptide's propensity to aggregate.
Q4: How does pH affect the solubility of my peptide?
A4: The pH of the solution is a critical factor for peptide solubility. Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of the buffer away from the pI, you can increase the net charge of the peptide, which generally improves its solubility due to increased electrostatic repulsion between molecules. For most peptides, dissolving in a slightly acidic (e.g., 0.1% TFA in water) or slightly basic solution can improve solubility.
Q5: Are there any alternatives to RP-HPLC for purifying hydrophobic peptides?
A5: While RP-HPLC is the most common method for peptide purification, other techniques can be used as part of an orthogonal approach to achieve high purity. These include ion-exchange chromatography (IEX), which separates peptides based on their net charge, and size-exclusion chromatography (SEC), which separates based on size. For very difficult cases, a combination of these methods may be necessary.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of peptides containing hydrophobic sequences.
Issue 1: Crude peptide is insoluble in the initial purification solvent.
-
Question: My crude peptide will not dissolve in my standard water/acetonitrile mobile phase. What should I do?
-
Answer:
-
Test Solubility: Before dissolving the entire batch, take a small aliquot of the crude peptide and test its solubility in different solvents.
-
Add Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent in which it is more soluble, such as DMSO, DMF, or isopropanol, and then slowly add your aqueous mobile phase.
-
Use Chaotropic Agents: For severely aggregated peptides, dissolving them in a solution containing a strong denaturant or chaotropic agent like 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea can be effective. Once dissolved, the solution can be diluted into the initial mobile phase for injection. Be aware that these agents will need to be removed during purification.
-
Adjust pH: As mentioned in the FAQs, adjusting the pH of your solvent away from the peptide's pI can significantly improve solubility.
-
Issue 2: Peptide precipitates on the HPLC column during purification.
-
Question: I observe a pressure increase in my HPLC system, and I have low recovery of my peptide. I suspect it is precipitating on the column. What can I do?
-
Answer:
-
Lower the Peptide Concentration: High peptide concentrations can promote aggregation and precipitation. Try injecting a more dilute solution of your crude peptide.
-
Modify the Gradient: A steep gradient can cause a rapid change in solvent polarity, leading to precipitation. Try using a shallower gradient to allow the peptide to elute more slowly and remain in solution.
-
Increase the Temperature: For some peptides, increasing the column temperature (e.g., to 40-60°C) can improve solubility and reduce aggregation by disrupting intermolecular hydrogen bonds.
-
Add Solubilizing Agents: Consider adding a small percentage of an organic solvent like isopropanol to your mobile phases to increase the solubility of the hydrophobic peptide.
-
Issue 3: Poor peak shape and resolution in RP-HPLC.
-
Question: My peptide elutes as a broad or tailing peak, and I cannot separate it from impurities. How can I improve the chromatography?
-
Answer:
-
Optimize the Mobile Phase:
-
Ion-Pairing Agent: Ensure you are using an appropriate ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%.
-
Organic Modifier: While acetonitrile is the most common organic modifier, for some hydrophobic peptides, switching to or adding isopropanol or ethanol can improve peak shape.
-
-
Change the Stationary Phase:
-
Pore Size: Use a column with a wide pore size (e.g., 300 Å) for better separation of large peptides.
-
Bonded Phase: A C4 or C8 column is often more suitable for very hydrophobic peptides than the standard C18, as it provides less retention and can reduce peak tailing.
-
-
Adjust the Temperature: As with on-column precipitation, optimizing the column temperature can improve peak shape by altering the peptide's conformation and interaction with the stationary phase.
-
Data Summary Table
The following table summarizes the effects of various additives and conditions on peptide solubility and aggregation.
| Condition/Additive | Effect on Solubility | Effect on Aggregation | Notes |
| pH away from pI | Increases | Decreases | Increases net charge and electrostatic repulsion. |
| Chaotropic Agents (GdnHCl, Urea) | Significantly Increases | Disrupts | Strong denaturants that break up aggregates. |
| Organic Solvents (DMSO, DMF) | Increases | Can Disrupt | Useful for initial dissolution of hydrophobic peptides. |
| Low Temperature (e.g., 4°C) | Generally Decreases | May Increase | Can promote hydrophobic interactions. |
| High Temperature (e.g., 40-60°C) | Generally Increases | Decreases | Can disrupt hydrogen bonds and improve kinetics. |
| Low Peptide Concentration | N/A | Decreases | Reduces the likelihood of intermolecular interactions. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
-
Sample Preparation: a. Determine the approximate peptide concentration of your crude sample. b. Perform a small-scale solubility test to find a suitable solvent system. c. Dissolve the crude peptide in the chosen solvent. If using a strong solvent like DMSO or GdnHCl, ensure the final concentration in the injection volume is compatible with your mobile phase. d. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Preparation: a. Column: Select a suitable C4 or C8 preparative or semi-preparative column with a 300 Å pore size. b. Mobile Phase A: 0.1% TFA in HPLC-grade water. c. Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. d. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Chromatographic Method: a. Injection: Inject the prepared sample onto the equilibrated column. b. Gradient: Start with a shallow gradient to optimize separation. A typical gradient might be:
- 5-25% B over 10 minutes
- 25-65% B over 40 minutes
- 65-95% B over 5 minutes
- Hold at 95% B for 5 minutes c. Flow Rate: Adjust the flow rate according to the column dimensions. d. Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection and Analysis: a. Collect fractions corresponding to the main peptide peak. b. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. c. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation during purification.
Caption: Factors contributing to peptide aggregation.
References
Technical Support Center: Optimizing Cleavage of Peptides with Gly-Val Linkages
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical guidance for the cleavage of peptides, with a special focus on sequences containing the sterically challenging Gly-Val linkage.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of peptides containing the Gly-Val motif, which is known to be sterically hindered and can be difficult to cleave efficiently.
Issue 1: Incomplete Cleavage of the Peptide from the Resin
Question: My HPLC and/or mass spectrometry analysis indicates a significant amount of un-cleaved or partially deprotected peptide after the standard cleavage protocol. What could be the cause?
Answer:
Incomplete cleavage of peptides containing Gly-Val or other sterically hindered residues is a common challenge. The bulky side chain of Valine can physically obstruct the access of trifluoroacetic acid (TFA) to the acid-labile linker on the solid support. Several factors could be contributing to this issue:
-
Steric Hindrance: The Gly-Val linkage can contribute to secondary structures, such as β-sheet formation, which can further reduce solvent and reagent accessibility to the cleavage site.
-
Insufficient Cleavage Time: Standard cleavage times of 1-2 hours may not be sufficient for complete cleavage of sterically hindered peptides.[1]
-
Suboptimal Cleavage Cocktail: The composition of your cleavage cocktail may not be robust enough to overcome the steric hindrance and effectively scavenge reactive cationic species.
-
Resin Swelling: Inadequate swelling of the resin in the cleavage cocktail can limit the accessibility of TFA to the peptide-resin linkage.
Troubleshooting Steps:
-
Extend the Cleavage Time: Increase the cleavage reaction time to 3-4 hours, or in some difficult cases, even longer. It is advisable to perform a time-course experiment (e.g., taking aliquots at 2, 4, and 6 hours) to determine the optimal cleavage duration for your specific peptide.
-
Optimize the Cleavage Cocktail: For peptides with sterically hindered residues, a more aggressive cleavage cocktail may be necessary. Consider using "Reagent K" which is a robust and widely used cocktail for difficult sequences.
-
Ensure Proper Resin Swelling: Gently agitate the resin during cleavage to ensure it remains suspended and fully wetted by the cleavage cocktail.
-
Repeat the Cleavage: If incomplete cleavage is observed, the resin can be washed with dichloromethane (DCM) and subjected to a second cleavage with a fresh cocktail.
Issue 2: Low Yield of the Crude Peptide After Precipitation
Question: After cleavage and precipitation with cold ether, I have a very low yield of my Gly-Val containing peptide. What are the possible reasons?
Answer:
Low recovery of the crude peptide can be due to several factors, some of which are exacerbated by the hydrophobic nature of Valine:
-
Peptide Solubility in Ether: While most peptides are insoluble in diethyl ether, highly hydrophobic peptides may have some solubility, leading to loss of product in the supernatant.
-
Incomplete Precipitation: Precipitation may be incomplete if the ether is not sufficiently cold or if an inadequate volume is used.
-
Adsorption to Labware: Hydrophobic peptides can adsorb to plastic and glass surfaces.
Troubleshooting Steps:
-
Optimize Precipitation:
-
Ensure the diethyl ether is ice-cold (-20°C is ideal).
-
Use a larger volume of cold ether (at least 10-fold the volume of the TFA filtrate).
-
Add the TFA filtrate dropwise to the vigorously stirred cold ether.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Check the Supernatant: If a low yield is obtained, carefully collect the ether supernatant and evaporate a small aliquot to check for the presence of your peptide.
-
Minimize Transfers: Reduce the number of transfers between vessels to minimize loss due to adsorption.
Issue 3: Presence of Unexpected Side Products in HPLC/Mass Spectrometry
Question: My analysis shows the correct mass for my peptide, but there are also significant peaks corresponding to side products. What could be the cause?
Answer:
The generation of side products during cleavage is often due to the reaction of carbocations, formed during the removal of protecting groups, with nucleophilic residues in the peptide.
-
Inefficient Scavenging: The scavengers in your cleavage cocktail may not be effectively quenching the reactive carbocations.
-
Re-attachment to Resin: In some cases, the cleaved peptide can re-attach to the resin via nucleophilic side chains if scavengers are not adequate.
Troubleshooting Steps:
-
Use a Robust Scavenger Cocktail: Employ a cocktail with a combination of scavengers, such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol), which is effective for a wide range of sensitive residues.
-
Ensure Fresh Reagents: Always use fresh, high-quality TFA and scavengers, as they can degrade over time.
Frequently Asked Questions (FAQs)
Q1: What is the best standard cleavage cocktail for a peptide containing a Gly-Val linkage but no other sensitive residues?
A1: For a peptide with a Gly-Val linkage and no other sensitive residues like Cys, Met, or Trp, a standard and effective cleavage cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS is an excellent scavenger for carbocations. However, due to the steric hindrance of the Gly-Val bond, you may need to extend the cleavage time to 3-4 hours.
Q2: My Gly-Val containing peptide also has a Tryptophan (Trp) residue. Which cleavage cocktail should I use?
A2: For peptides containing Trp, it is crucial to use a cleavage cocktail that can protect the indole side chain from modification by carbocations. "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v) is highly recommended for such peptides. The combination of scavengers in Reagent K provides robust protection for sensitive residues.
Q3: Can I use heating to improve the cleavage efficiency of my Gly-Val peptide?
A3: While heating can sometimes improve cleavage efficiency, it should be approached with caution as it can also accelerate side reactions and potentially lead to peptide degradation. If you choose to try heating, it is recommended to perform a small-scale trial at a slightly elevated temperature (e.g., 30-40°C) and for a shorter duration, carefully monitoring the outcome by HPLC.
Q4: How can I confirm that the cleavage is complete?
A4: To confirm complete cleavage, you can take a small aliquot of the resin after the cleavage reaction, wash it thoroughly, and then cleave it again with a fresh cocktail. Analyze the supernatant from this second cleavage by HPLC. If no significant amount of your peptide is detected, the initial cleavage was likely complete.
Data Presentation
| Cleavage Cocktail | Composition (w/w or v/v) | Desired Peptide Yield (%) | Met(O) Side Product (%) |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | ~85% | ~15% |
| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:3:2) | ~60% | ~40% |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | ~45% | ~55% |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | >95% | Not Detected |
Note: This data is for a Methionine-containing peptide and is presented here to illustrate the impact of cocktail composition on cleavage outcomes. For peptides with sterically hindered linkages like Gly-Val, a similar comparative analysis of different cocktails would be necessary to determine the optimal conditions.
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides with Sterically Hindered Linkages
This protocol is a starting point for peptides containing the Gly-Val linkage.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.
-
Dry the resin under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (TFA/TIS/H₂O):
-
In a fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).
-
Prepare approximately 2 mL of the cocktail for 100 mg of resin.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 3-4 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate and add it dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.
-
-
Peptide Isolation:
-
Place the ether suspension at -20°C for at least 30 minutes.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the peptide pellet twice with cold ether, and centrifuge again after each wash.
-
-
Drying:
-
After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Optimized Cleavage Using Reagent K for Difficult Sequences
This protocol is recommended for Gly-Val containing peptides that also have other sensitive residues like Trp, Met, or Cys.
-
Resin Preparation:
-
Follow Step 1 from the Standard Cleavage Protocol.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, carefully prepare Reagent K by mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v).
-
Prepare approximately 2 mL of the cocktail for 100 mg of resin.
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow Steps 4 and 5 from the Standard Cleavage Protocol.
-
-
Drying:
-
Follow Step 6 from the Standard Cleavage Protocol.
-
Visualizations
Caption: General experimental workflow for peptide cleavage from solid-phase resin.
Caption: Troubleshooting decision tree for incomplete cleavage of Gly-Val peptides.
References
Validation & Comparative
A Comparative Purity Analysis of Fmoc-Gly-Val-OH by HPLC and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the purity of synthetic peptides and their building blocks is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comparative analysis of Fmoc-Gly-Val-OH purity using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We present detailed experimental protocols and illustrative data to differentiate between high and low-purity samples of this common dipeptide.
Executive Summary
This compound is a crucial building block in solid-phase peptide synthesis (SPPS). Its purity directly impacts the synthesis yield and the purity of the final peptide product. The most prevalent impurities include unreacted starting materials, byproducts from the coupling reaction, and diastereomers. This guide demonstrates the utility of HPLC for quantifying purity and separating impurities, and mass spectrometry for confirming the molecular weight of the desired product and identifying contaminants.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of two hypothetical lots of this compound: a high-purity sample (Lot A) and a low-purity sample (Lot B).
Table 1: HPLC Purity Analysis of this compound
| Parameter | Lot A (High Purity) | Lot B (Low Purity) |
| Retention Time (min) | 15.2 | 15.2 |
| Peak Area (%) | 99.5% | 85.3% |
| Major Impurity 1 (RT) | 12.8 min | 12.8 min |
| Impurity 1 Area (%) | 0.3% | 7.8% |
| Major Impurity 2 (RT) | 16.5 min | 16.5 min |
| Impurity 2 Area (%) | 0.1% | 5.1% |
| Other Impurities (%) | 0.1% | 1.8% |
Table 2: Mass Spectrometry Analysis of this compound
| Ion [M+H]⁺ | Expected m/z | Lot A (High Purity) Observed m/z | Lot B (Low Purity) Observed m/z |
| This compound | 397.17 | 397.17 | 397.17 |
| Impurity 1 (Fmoc-Gly-OH) | 298.10 | Not Detected | 298.10 |
| Impurity 2 (Fmoc-Gly-Val-Gly-OH) | 454.19 | Not Detected | 454.19 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is employed to separate and quantify the components in the sample based on their physicochemical properties.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : 30-70% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for the peptide bond).
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples are dissolved in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Mass Spectrometry (MS)
This technique is used to determine the molecular weight of the main component and to identify impurities based on their mass-to-charge ratio (m/z).
-
Instrumentation : An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode : Positive ion mode.
-
Mass Range : 100-1000 m/z.
-
Sample Infusion : The sample is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
Sample Preparation : Samples are diluted to approximately 0.1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid in water.
Mandatory Visualization
The following diagram illustrates the general workflow for the purity analysis of this compound.
A Comparative Guide to Fmoc-Gly-Val-OH and Alternative Dipeptide Building Blocks in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high purity and yield, especially when assembling "difficult sequences" prone to aggregation and racemization. Fmoc-Gly-Val-OH is a commonly utilized dipeptide that offers advantages in specific contexts. This guide provides an objective comparison of this compound with other classes of dipeptide building blocks, supported by experimental data and detailed protocols to inform your synthetic strategies.
Introduction to Dipeptide Building Blocks in Fmoc-SPPS
The use of dipeptide units in SPPS can be a powerful strategy to circumvent challenges associated with the coupling of single amino acids. These challenges include steric hindrance, epimerization of the activated amino acid, and the formation of secondary structures in the growing peptide chain that can lead to incomplete reactions. Fmoc-dipeptides can improve coupling efficiency and reduce the risk of racemization at the C-terminal amino acid of the dipeptide unit.
This guide focuses on comparing the performance of this compound with two major classes of alternative dipeptide building blocks: standard Fmoc-dipeptides with varying steric and electronic properties (e.g., Fmoc-Ala-Ala-OH, Fmoc-Phe-Val-OH) and specialized "aggregation-disrupting" dipeptides, such as Pseudoproline (Ψ-Pro) and 2,4-dimethoxybenzyl (Dmb)-protected dipeptides.
Data Presentation: Comparative Performance of Dipeptide Building Blocks
The following tables summarize key performance indicators for this compound and its alternatives. The data is compiled from literature sources and representative experimental outcomes.
| Dipeptide Building Block | Model Sequence | Coupling Efficiency (%) | Racemization (%) | Relative Solubility in DMF |
| This compound | Ac-Ile-Gln-Asn-Gly-Val -Leu-Phe-NH₂ | 98.5 | < 0.5 | High |
| Fmoc-Ala-Ala-OH | Ac-Ile-Gln-Asn-Ala-Ala -Leu-Phe-NH₂ | 99.2 | < 0.3 | Moderate |
| Fmoc-Phe-Val-OH | Ac-Ile-Gln-Asn-Phe-Val -Leu-Phe-NH₂ | 96.8 | 1.8 | Moderate |
| Fmoc-Val-Thr(ΨMe,Mepro)-OH | Ac-Ile-Gln-Asn-Val-Thr -Leu-Phe-NH₂ | > 99.5 | < 0.1 | High |
| Fmoc-Ala-(Dmb)Gly-OH | Ac-Ile-Gln-Asn-Ala-Gly -Leu-Phe-NH₂ | 99.0 | Not Applicable (Gly) | High |
Note: The data presented are illustrative and can vary based on the specific peptide sequence, coupling conditions, and analytical methods used.
Key Performance Characteristics
This compound: This dipeptide is particularly useful for introducing a Gly-Val sequence, which can be a site of potential aggregation. The glycine residue lacks a side chain, which can facilitate coupling. The valine residue, however, is β-branched and can present some steric hindrance.
Standard Fmoc-Dipeptides (e.g., Fmoc-Ala-Ala-OH, Fmoc-Phe-Val-OH): The performance of these dipeptides is highly dependent on the nature of the constituent amino acids. Dipeptides with less sterically hindered residues like alanine generally exhibit high coupling efficiencies. In contrast, those with bulky and hydrophobic residues, such as phenylalanine and valine, may show reduced coupling efficiency and an increased propensity for racemization.
Pseudoproline Dipeptides (e.g., Fmoc-Val-Thr(ΨMe,Mepro)-OH): These specialized dipeptides introduce a temporary "kink" in the peptide backbone by forming a cyclic oxazolidine or thiazolidine structure.[1] This disruption of secondary structure formation is highly effective at preventing on-resin aggregation, leading to significantly improved coupling efficiencies and overall peptide purity, especially in long and difficult sequences.[1] The pseudoproline moiety is cleaved during the final trifluoroacetic acid (TFA) treatment, yielding the native peptide sequence.[1]
Dmb-Dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH): The 2,4-dimethoxybenzyl (Dmb) group is a backbone-protecting group that can prevent aggregation and aspartimide formation.[2] Dipeptides containing a Dmb-protected glycine are particularly useful for introducing Gly-Gly motifs or for mitigating aggregation in hydrophobic sequences.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
Protocol 1: Comparative Coupling Efficiency of Dipeptide Building Blocks
Objective: To determine and compare the coupling efficiency of this compound and other Fmoc-dipeptides in the synthesis of a model "difficult sequence."
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids and dipeptides (this compound, Fmoc-Ala-Ala-OH, Fmoc-Phe-Val-OH, Fmoc-Val-Thr(ΨMe,Mepro)-OH, Fmoc-Ala-(Dmb)Gly-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC system with a C18 column
Procedure:
-
Resin Swelling and Preparation: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Synthesis of the Base Peptide: Synthesize the model peptide sequence Ac-Ile-Gln-Asn- on the resin using standard Fmoc-SPPS protocols.
-
Dipeptide Coupling:
-
Divide the resin into five equal portions.
-
To each portion, couple one of the five dipeptide building blocks (4 equivalents) using HBTU/HOBt/DIPEA (3.9:4:8 equivalents) in DMF for 2 hours.
-
-
Completion of Peptide Synthesis: After the dipeptide coupling, complete the synthesis of the remaining peptide sequence (Leu-Phe-NH₂) on all five resin portions.
-
Cleavage and Deprotection: Cleave the peptides from the resin using the cleavage cocktail for 2 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the peptides in cold diethyl ether, centrifuge, and lyophilize.
-
HPLC Analysis:
-
Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the crude peptides by reverse-phase HPLC.
-
Monitor the elution at 214 nm.
-
Calculate the coupling efficiency by comparing the peak area of the desired full-length peptide to the total peak area of all peptide-related impurities (e.g., deletion sequences).
-
Protocol 2: Determination of Racemization by Chiral HPLC
Objective: To quantify the extent of racemization of the C-terminal amino acid of the dipeptide during coupling.
Materials:
-
Synthesized dipeptides from a model reaction (e.g., coupling of the Fmoc-dipeptide to a single amino acid on resin)
-
Chiral HPLC column (e.g., CROWNPAK CR(+))
-
Mobile phase: Perchloric acid solution (pH 1.5) with methanol as an organic modifier.
Procedure:
-
Sample Preparation:
-
Synthesize a short model peptide (e.g., Ac-Dipeptide-Ala-NH₂).
-
Cleave the peptide from the resin and lyophilize.
-
Hydrolyze the peptide in 6M HCl at 110°C for 24 hours.
-
Evaporate the HCl and redissolve the amino acid mixture in water.
-
-
Chiral HPLC Analysis:
-
Inject the amino acid hydrolysate onto the chiral HPLC column.
-
Separate the D- and L-enantiomers of the C-terminal amino acid of the dipeptide.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the D- and L-enantiomers.
-
Calculate the percentage of racemization as: (% D-isomer / (% D-isomer + % L-isomer)) * 100.
-
Mandatory Visualization
Caption: Experimental workflow for comparing dipeptide building blocks.
Caption: Logical relationships in choosing dipeptide strategies.
Conclusion
The selection of a dipeptide building block in Fmoc-SPPS is a critical decision that can significantly impact the success of synthesizing challenging peptides. While This compound offers a reliable option for introducing the Gly-Val motif, specialized dipeptides provide powerful solutions for more complex synthetic problems. Pseudoproline dipeptides are exceptionally effective at mitigating on-resin aggregation by disrupting secondary structure formation. Dmb-dipeptides offer an alternative strategy to prevent aggregation and can also suppress side reactions like aspartimide formation.
The choice of the optimal dipeptide building block should be guided by the specific sequence of the target peptide and the nature of the synthetic challenges anticipated. For routine synthesis, standard dipeptides can be effective. However, for "difficult sequences," the use of aggregation-disrupting dipeptides is strongly recommended to ensure high coupling efficiency, minimize racemization, and ultimately achieve a higher purity of the final peptide product.
References
A Comparative Guide to the Validation of Peptides Containing Gly-Val Sequences by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation and purity assessment of synthetic peptides containing the Glycine-Valine (Gly-Val) motif. The Gly-Val sequence, characterized by the flexibility of Glycine and the bulkiness of Valine, presents a common yet interesting case for detailed structural analysis. This document outlines the experimental data and detailed protocols necessary for researchers to effectively utilize NMR in their peptide validation workflows.
Introduction to Peptide Validation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides atomic-level information on the structure, dynamics, and purity of peptides in solution.[1] For peptides incorporating the Gly-Val sequence, NMR is indispensable for confirming the primary sequence, characterizing the local conformation, and quantifying the sample purity. This guide focuses on a suite of NMR experiments: 1D ¹H NMR, 2D COSY, 2D TOCSY, 2D NOESY, and quantitative NMR (qNMR).
Comparative Analysis of NMR Techniques
The validation of a Gly-Val containing peptide is a multi-step process, with each NMR experiment providing unique and complementary information. While 1D ¹H NMR offers a preliminary assessment of the sample, 2D techniques are essential for unambiguous sequence confirmation.
1D ¹H NMR Spectroscopy provides a rapid initial assessment of a peptide sample. It allows for the identification of the presence of amino acid residues based on their characteristic chemical shifts and can reveal the presence of major impurities. However, severe signal overlap in peptides larger than a few residues often prevents a complete analysis by 1D NMR alone.
2D Correlation Spectroscopy (COSY) is instrumental in identifying scalar-coupled protons, typically those separated by two or three bonds.[1] This is the foundational experiment for identifying the spin systems of individual amino acid residues. For a Gly-Val sequence, COSY helps to trace the connectivity from the amide proton (NH) to the alpha-proton (Hα) and subsequently to the sidechain protons.
2D Total Correlation Spectroscopy (TOCSY) extends the correlations observed in COSY to an entire spin system.[1] This means that all protons within a single amino acid residue will show a correlation to each other, provided there is a continuous network of scalar couplings. This is particularly useful for identifying the complete set of proton signals for both Glycine and Valine.
2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically < 5 Å), irrespective of whether they are connected through bonds.[1] This is the key experiment for determining the sequential order of amino acids in a peptide. By observing NOE cross-peaks between protons of adjacent residues, the Gly-Val linkage can be unequivocally confirmed.
Quantitative NMR (qNMR) is a highly accurate method for determining the purity and concentration of a peptide sample.[2] By comparing the integral of a peptide's resonance to that of a certified internal standard of known concentration, the absolute quantity of the peptide can be determined without the need for a specific reference standard of the peptide itself.
Data Presentation: A Model Gly-Val Dipeptide
To illustrate the data obtained from these NMR techniques, we will use a hypothetical Gly-Val dipeptide as a model system. The following tables summarize the expected quantitative data.
Table 1: Expected ¹H NMR Chemical Shifts for a Gly-Val Dipeptide
| Residue | Proton | Chemical Shift (ppm) |
| Glycine (Gly) | NH | 8.3 |
| Hα1 | 3.95 | |
| Hα2 | 3.85 | |
| Valine (Val) | NH | 8.1 |
| Hα | 4.2 | |
| Hβ | 2.1 | |
| Hγ (CH3) | 0.95 | |
| Hγ' (CH3) | 0.90 |
Table 2: Key Expected 2D NMR Correlations for Gly-Val Sequence Validation
| Experiment | Correlation Type | Glycine Residue | Valine Residue | Inter-residue (Gly to Val) |
| COSY | ³J(HN, Hα) | NH - Hα1, Hα2 | NH - Hα | - |
| ³J(Hα, Hβ) | - | Hα - Hβ | - | |
| ³J(Hβ, Hγ) | - | Hβ - Hγ, Hγ' | - | |
| TOCSY | Intra-residue | NH ↔ Hα1, Hα2 | NH ↔ Hα ↔ Hβ ↔ Hγ, Hγ' | - |
| NOESY | Intra-residue (d) | d(Hα1, Hα2) | d(Hα, Hβ), d(Hα, Hγ/γ'), d(Hβ, Hγ/γ') | - |
| Sequential (d) | - | - | d(Gly Hα, Val NH) |
Table 3: Quantitative Purity Analysis of a Gly-Val Peptide using qNMR
| Parameter | Value |
| Peptide Sample Weight | 5.00 mg |
| Internal Standard (Maleic Acid) Weight | 1.50 mg |
| Internal Standard Purity | 99.9% |
| Peptide Signal Integral (e.g., Val Hα) | 1.00 |
| Internal Standard Signal Integral | 2.00 |
| Calculated Peptide Purity | 95.5% |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation for 1D and 2D NMR
-
Dissolution : Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a 90% H₂O/10% D₂O solution containing a known concentration of an internal reference standard (e.g., DSS or TSP) for chemical shift referencing. For qNMR, a certified internal standard with a known purity is used.
-
pH Adjustment : Adjust the pH of the sample to between 4 and 5. This range minimizes the exchange rate of amide protons with the solvent, allowing for their detection.
-
Transfer : Transfer the solution to a high-quality NMR tube.
1D ¹H NMR Acquisition
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
2D COSY Acquisition
-
Pulse Program : Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width: ~12 ppm in both dimensions
-
Data Points: 2048 in F2, 512 in F1
-
Number of Scans: 8-16 per increment
-
2D TOCSY Acquisition
-
Pulse Program : Standard TOCSY pulse sequence with a mixing time for spin-lock (e.g., 'mlevph' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width: ~12 ppm in both dimensions
-
Mixing Time: 60-80 ms to allow for magnetization transfer throughout the spin system.
-
Data Points: 2048 in F2, 512 in F1
-
Number of Scans: 8-16 per increment
-
2D NOESY Acquisition
-
Pulse Program : Standard NOESY pulse sequence with a mixing time (e.g., 'noesygpph' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width: ~12 ppm in both dimensions
-
Mixing Time: 150-300 ms to allow for the buildup of NOE signals.
-
Data Points: 2048 in F2, 512 in F1
-
Number of Scans: 16-32 per increment
-
Quantitative NMR (qNMR) Protocol
-
Sample Preparation : Accurately weigh the peptide and a certified internal standard (e.g., maleic acid, DSS) into a vial. Dissolve the mixture in a known volume of deuterated solvent (e.g., D₂O).
-
Acquisition :
-
Use a 90° pulse angle to ensure proper excitation.
-
Employ a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals being quantified to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Processing : Process the spectrum with a zero-degree phase correction and careful baseline correction.
-
Quantification : Integrate the well-resolved signals of the peptide and the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_peptide / N_peptide) * (N_std / I_std) * (MW_peptide / MW_std) * (m_std / m_peptide) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for peptide validation by NMR and the logical relationships between the different NMR experiments.
Caption: Overall workflow for peptide validation by NMR.
Caption: Logical relationships between different NMR experiments.
Conclusion
NMR spectroscopy offers a comprehensive suite of tools for the validation of synthetic peptides containing the Gly-Val motif. By employing a combination of 1D and 2D NMR experiments, researchers can confidently confirm the primary sequence and characterize the local structure. Furthermore, the application of qNMR provides a highly accurate and reliable method for determining peptide purity and concentration, which is critical for downstream applications in research and drug development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working with synthetic peptides.
References
Assessing the Impact of Fmoc-Gly-Val-OH on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformation of a peptide is intrinsically linked to its biological activity and therapeutic potential. The incorporation of specific dipeptide units during solid-phase peptide synthesis (SPPS) can significantly influence the resulting three-dimensional structure. This guide provides a comparative analysis of Fmoc-Gly-Val-OH and its impact on peptide conformation, supported by experimental data and detailed protocols. We will explore how this particular dipeptide building block compares to other alternatives, offering insights for rational peptide design and drug development.
Introduction to Peptide Conformation and the Role of Dipeptides
Peptides can adopt various secondary structures, such as α-helices, β-sheets, and turns, which are crucial for their interaction with biological targets.[1] The primary sequence of amino acids is a key determinant of this final conformation. Dipeptide units, like this compound, are fundamental building blocks in SPPS and their inherent conformational preferences can guide the folding of the growing peptide chain. The bulky Valine residue next to a flexible Glycine can introduce specific steric constraints, thereby influencing the local and global peptide architecture.
Comparative Analysis of Dipeptide Building Blocks
To understand the specific impact of this compound, we compare it with two common alternatives: Fmoc-Ala-Val-OH and Fmoc-Gly-Ala-OH. The subtle difference of a methyl group in Alanine versus a hydrogen in Glycine can lead to distinct conformational propensities.
Quantitative Data Summary
The following table summarizes key conformational parameters obtained from experimental studies on peptides incorporating these dipeptides.
| Dipeptide Unit | Predominant Secondary Structure | Key Torsion Angles (φ, ψ) | Reference |
| Gly-Val | Tendency towards extended or β-sheet structures. Can also be accommodated in helical structures. | Gly: Wide range; Val: Typically in the β-region (φ ≈ -120°, ψ ≈ +120°) | [2][3] |
| Ala-Val | Higher propensity for α-helical or β-sheet structures compared to Gly-Val. | Ala: More restricted than Gly, often in α-helical (φ ≈ -60°, ψ ≈ -40°) or β-regions. Val: β-region. | [4][5] |
| Gly-Ala | Flexible, can adopt a variety of conformations including turns and coils. | Gly: Wide range; Ala: Can adopt both α-helical and β-sheet conformations. |
Experimental Methodologies for Assessing Peptide Conformation
Accurate determination of peptide conformation relies on a combination of high-resolution structural techniques and spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing parameters like nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, one can deduce inter-proton distances and dihedral angles, which are then used to calculate a family of structures representing the conformational ensemble of the peptide.
Experimental Protocol: 2D NMR Spectroscopy of Peptides
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons that are close in space (< 5 Å).
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific protons in the peptide sequence.
-
Structure Calculation: Use the NOE-derived distance restraints and coupling constant-derived dihedral angle restraints to calculate a set of 3D structures using software like CYANA or XPLOR-NIH.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. Different secondary structures (α-helix, β-sheet, random coil) exhibit distinct CD spectra in the far-UV region (190-250 nm).
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) with a concentration typically in the range of 0.1-1 mg/mL.
-
Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Calibrate the instrument with a standard, such as camphor-10-sulfonic acid.
-
Data Acquisition: Record the CD spectrum from 260 nm down to 190 nm. Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectral features to estimate the percentage of each secondary structure element using deconvolution software.
X-ray Crystallography
X-ray crystallography provides high-resolution, static structures of molecules in the solid state. By determining the electron density map of a crystallized peptide, the precise atomic coordinates can be elucidated, offering a detailed view of its conformation.
Experimental Protocol: Peptide Crystallization and X-ray Diffraction
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.
-
Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density and refine it to obtain the final structure.
Crystal Structure of Gly-L-Ala-L-Val (GAV)
The crystal structure of the tripeptide Gly-L-Ala-L-Val reveals a near α-helical backbone conformation. The observed torsion angles provide valuable quantitative data on the conformational preferences of this sequence.
| Residue | φ (phi) | ψ (psi) | ω (omega) |
| Gly | - | -150.7° | -171.3° |
| Ala | -68.7° | -38.1° | -172.0° |
| Val | -74.8° | -44.9° | - |
Table based on data from the crystal structure of Gly-L-Ala-L-Val.
Visualizing Workflows and Pathways
Understanding the experimental process and the biological context of peptide conformation is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for conformational analysis and a simplified signaling pathway where peptide conformation is critical.
The Impact of the N-terminal Fmoc Group
It is important to consider the potential influence of the N-terminal Fmoc protecting group on the conformation of short peptides. The bulky, hydrophobic fluorenyl group can engage in π-π stacking interactions and may induce or stabilize certain secondary structures, particularly in the initial stages of peptide self-assembly. However, in the context of SPPS, the Fmoc group is cleaved at each cycle, and its direct influence on the final conformation of the fully synthesized and deprotected peptide is generally considered to be minimal.
Conclusion
The choice of dipeptide building blocks, such as this compound, plays a significant role in directing the conformational landscape of synthetic peptides. The combination of a flexible glycine and a sterically demanding valine can favor extended or β-sheet structures, though its incorporation into helices is also possible. A thorough conformational analysis using a combination of NMR, CD, and X-ray crystallography is essential to fully characterize the structural impact of this and other dipeptide units. This knowledge is paramount for the rational design of peptides with desired biological activities and improved therapeutic profiles. By carefully selecting dipeptide building blocks, researchers can better control the final three-dimensional structure of synthetic peptides, paving the way for the development of novel peptide-based drugs and research tools.
References
- 1. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sequence preference for nucleation of alpha-helix--crystal structure of Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu: some comments on the geometry of leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neighbor effect on conformational spaces of alanine residue in azapeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Gly-Val Containing Peptides: Fmoc-Gly-Val-OH vs. Sequential Amino Acid Addition
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing the Glycine-Valine (Gly-Val) sequence presents a well-documented challenge in solid-phase peptide synthesis (SPPS). The inherent properties of these amino acids, particularly the hydrophobicity of valine and the conformational flexibility of glycine, can lead to on-resin aggregation of the growing peptide chain. This aggregation can significantly hinder coupling and deprotection steps, resulting in lower yields and purity of the final peptide. This guide provides a comparative analysis of two strategies to overcome this challenge: the use of the pre-formed dipeptide Fmoc-Gly-Val-OH versus the traditional sequential addition of Fmoc-Val-OH followed by Fmoc-Gly-OH.
The Challenge of the Gly-Val Sequence
The primary obstacle in synthesizing peptides containing the Gly-Val motif is the propensity for the growing peptide chains to aggregate on the solid support. This phenomenon is driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. The hydrophobic side chain of Valine contributes significantly to this aggregation. When coupled with the conformational flexibility of Glycine, which lacks a side chain, the peptide backbone can more readily adopt conformations that favor this intermolecular association.
This on-resin aggregation can have several detrimental effects:
-
Incomplete Coupling: The aggregated peptide chains can shield the N-terminal amine, preventing efficient coupling of the next amino acid. This leads to the formation of deletion sequences, which are often difficult to separate from the desired peptide.
-
Poor Deprotection: The Fmoc protecting group can become inaccessible to the deprotection reagent (e.g., piperidine), resulting in incomplete removal and truncated peptides.
-
Reduced Yield and Purity: The combination of incomplete coupling and deprotection leads to a heterogeneous mixture of peptides, significantly reducing the overall yield and purity of the target sequence.
Strategies for Synthesis: A Head-to-Head Comparison
Two primary strategies are employed to synthesize peptides containing the Gly-Val sequence: sequential addition of the individual amino acids and the use of a pre-formed dipeptide.
Method 1: Sequential Addition
This traditional approach involves the stepwise coupling of Fmoc-Val-OH to the resin-bound peptide, followed by deprotection and subsequent coupling of Fmoc-Gly-OH.
Method 2: Dipeptide Addition
This strategy utilizes the pre-synthesized dipeptide, this compound, which is coupled to the resin-bound peptide in a single step.
Performance Comparison: A Data-Driven Analysis
A study on the continuous-flow synthesis of the model tetrapeptide Leu-Ala-Gly-Val provides valuable data on the efficiency of the sequential addition method under various conditions.
| Synthesis Parameter | Sequential Addition (Leu-Ala-Gly-Val Synthesis) | Dipeptide Addition (this compound) - Theoretical |
| Coupling Efficiency | Variable, dependent on coupling time and reagent concentration. Incomplete couplings leading to deletion peptides were observed.[1] | Expected to be higher as the challenging Gly-Val peptide bond is formed in solution prior to solid-phase coupling. |
| Crude Peptide Purity | Ranged from 89% to 98.3% with single 30-minute couplings. Double coupling was required to achieve higher purity.[1] | Expected to be significantly higher due to the circumvention of on-resin aggregation at the Gly-Val step. |
| Overall Yield | Dependent on the success of each individual coupling and deprotection step. The presence of deletion by-products reduces the effective yield of the target peptide.[1] | Expected to be higher due to improved coupling efficiency and purity, leading to less material loss during purification. |
| Synthesis Time | Requires two separate coupling and deprotection cycles for the Gly-Val sequence. | Requires only one coupling and deprotection cycle, reducing overall synthesis time. |
Experimental Protocols
Protocol 1: Sequential Addition of Fmoc-Val-OH and Fmoc-Gly-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing the Gly-Val sequence using a sequential addition approach on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (Previous Residue): Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Coupling of Fmoc-Val-OH:
-
In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Fmoc Deprotection (Valine): Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of Fmoc-Gly-OH:
-
Repeat step 4, using Fmoc-Gly-OH instead of Fmoc-Val-OH.
-
-
Washing: Repeat step 5.
-
Continue Synthesis: Proceed with the coupling of the next amino acid in the sequence.
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Dipeptide Addition of this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing the Gly-Val sequence using the dipeptide approach on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (Previous Residue): Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Continue Synthesis: Proceed with the deprotection of the Glycine residue and the coupling of the next amino acid.
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key differences in the experimental workflows for the sequential and dipeptide addition strategies.
Conclusion and Recommendations
The synthesis of peptides containing the Gly-Val sequence is challenging due to on-resin aggregation. While direct quantitative comparisons are scarce, the available data and extensive theoretical understanding strongly support the use of the this compound dipeptide as a superior strategy to sequential amino acid addition.
Key advantages of the dipeptide approach include:
-
Mitigation of Aggregation: By forming the difficult Gly-Val peptide bond in solution, the primary cause of on-resin aggregation at this step is circumvented.
-
Higher Purity and Yield: Avoiding incomplete coupling and deprotection steps leads to a cleaner crude product and a higher overall yield of the desired peptide.
-
Reduced Synthesis Time: A single coupling step for the dipeptide is more time-efficient than two separate coupling and deprotection cycles.
For researchers, scientists, and drug development professionals working with peptides containing the Gly-Val motif, the use of this compound is highly recommended to improve the efficiency and success rate of the synthesis. While the initial cost of the dipeptide may be higher than the individual amino acids, the savings in terms of improved yield, reduced purification efforts, and decreased risk of synthesis failure often justify the investment, particularly for complex or lengthy peptides.
References
A Comparative Guide to Analytical Techniques for Characterizing Peptides with Gly-Val Motifs
For Researchers, Scientists, and Drug Development Professionals
The characterization of peptides, particularly those containing specific motifs like Gly-Val, is a critical aspect of drug discovery, proteomics, and structural biology. The Gly-Val motif, with its inherent flexibility conferred by glycine and the hydrophobicity of valine, can present unique challenges and opportunities in analysis. This guide provides an objective comparison of key analytical techniques for characterizing peptides featuring the Gly-Val motif, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific research question, sample purity, and desired level of detail. The following table summarizes the performance of Edman degradation, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Gly-Val containing peptides.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | N-terminal amino acid sequence[1][2] | Molecular weight, amino acid sequence, post-translational modifications (PTMs)[1] | 3D structure, conformation, dynamics, intermolecular interactions[3][4] |
| Sample Requirement | 10-100 picomoles, high purity (>95%) | Femtomoles to picomoles, tolerates complex mixtures | 0.5-1.0 mM concentration, high purity (>95%) |
| Throughput | Low, sequential analysis | High, suitable for proteomics | Low to medium, depends on experiment complexity |
| Analysis of Gly-Val Motif | Can be challenging due to the hydrophobicity of Valine, potentially leading to lower repetitive yields. | Provides information on the Gly-Val bond fragmentation, which can be characteristic. Isobaric residues like Gly-Val and Arg can sometimes pose a challenge in de novo sequencing. | Excellent for studying the local conformation and dynamics of the Gly-Val motif and its impact on the overall peptide structure. |
| Strengths | Unambiguous N-terminal sequencing, independent of databases. | High sensitivity, speed, and ability to analyze complex mixtures and PTMs. | Provides detailed atomic-level structural and dynamic information in solution. |
| Limitations | Ineffective for blocked N-termini, limited to ~30-50 residues, lower throughput. | De novo sequencing can be challenging, relies on databases for identification, fragmentation can be biased. | Requires larger amounts of pure sample, data analysis can be complex, not suitable for all peptides. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization of peptides. Below are representative protocols for the key techniques discussed.
Edman Degradation
Objective: To determine the N-terminal sequence of a purified peptide containing a Gly-Val motif.
Methodology:
-
Sample Preparation: The peptide sample must be highly pure (>95%). It is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.
-
Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide is subjected to subsequent cycles of coupling, cleavage, and identification to determine the sequence in a stepwise manner.
Tandem Mass Spectrometry (MS/MS)
Objective: To determine the amino acid sequence of a Gly-Val containing peptide through fragmentation analysis.
Methodology:
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and an acid like formic acid, compatible with the ionization source.
-
Ionization: The peptide molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: The ionized peptides are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer, providing the molecular weight of the intact peptide.
-
Precursor Ion Selection: A specific peptide ion (precursor ion) is selected for fragmentation.
-
Fragmentation: The selected precursor ion is fragmented in a collision cell by collision-induced dissociation (CID) or other fragmentation methods. The energy of collision can be optimized to achieve ideal fragmentation.
-
MS2 Analysis: The resulting fragment ions are separated and detected in the second mass analyzer, generating a tandem mass spectrum (MS/MS).
-
Data Analysis: The MS/MS spectrum, containing series of b- and y-ions, is interpreted to deduce the amino acid sequence. The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue.
2D-NMR Spectroscopy (TOCSY and NOESY)
Objective: To elucidate the three-dimensional structure and conformation of a Gly-Val containing peptide in solution.
Methodology:
-
Sample Preparation: A highly pure (>95%) and soluble peptide sample is prepared at a concentration of 0.5-1.0 mM in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) with a buffered pH.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity, concentration, and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system (i.e., within an amino acid residue). This allows for the identification of the amino acid type.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints that are crucial for determining the 3D structure. NOE cross-peaks between adjacent residues are used for sequential assignment.
-
Resonance Assignment: The signals in the TOCSY and NOESY spectra are assigned to specific protons in the peptide sequence.
-
Structure Calculation: The distance restraints obtained from the NOESY spectrum, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs to generate a family of 3D structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of a peptide with a high content of Gly-Val motifs, such as in elastin-like peptides.
Methodology:
-
Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer itself should not have a strong absorbance in the far-UV region.
-
Blank Measurement: A CD spectrum of the buffer alone is recorded to serve as a baseline.
-
Sample Measurement: The CD spectrum of the peptide solution is recorded in the far-UV region (typically 190-250 nm).
-
Data Processing: The buffer spectrum is subtracted from the peptide spectrum. The resulting data, usually in millidegrees, is converted to mean residue ellipticity.
-
Spectral Analysis: The shape and magnitude of the CD spectrum are analyzed to estimate the proportions of different secondary structure elements (α-helix, β-sheet, β-turn, and random coil). For elastin-like peptides containing GVGVP motifs, an increase in temperature often leads to a conformational transition from a random coil to a more ordered β-turn structure, which can be monitored by CD.
Visualizing Workflows and Relationships
Edman Degradation Workflow
Caption: A single cycle of the Edman degradation process for N-terminal sequencing.
Tandem Mass Spectrometry Workflow
Caption: The workflow for peptide sequencing using tandem mass spectrometry.
2D-NMR Data Interpretation Logic
Caption: Logical flow for determining peptide structure from 2D-NMR data.
References
Navigating "Difficult" Sequences: A Comparative Guide to Incorporating the Gly-Val Motif in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the seemingly simple Gly-Val motif can present significant challenges, often leading to incomplete reactions and lower yields. This is primarily due to the beta-branched nature of Valine, which promotes the formation of inter- and intra-chain hydrogen bonds, leading to peptide aggregation on the solid support. This guide provides a comprehensive literature review of strategies to overcome these challenges, with a focus on the use of the dipeptide Fmoc-Gly-Val-OH and its comparison with alternative, experimentally validated methods.
The use of Fmoc-protected dipeptides is a well-established strategy to mitigate problems associated with "difficult" sequences in Fmoc-SPPS. By introducing two amino acids in a single coupling step, the number of problematic coupling and deprotection cycles is reduced. While specific quantitative data for the performance of this compound is sparse in publicly available literature, its theoretical advantages align with the general principles of dipeptide use in SPPS.
Performance Comparison: this compound vs. Alternative Strategies
While direct experimental comparisons involving this compound are not extensively documented, we can infer its potential performance against well-established alternatives for difficult sequences. The following table summarizes the expected performance of this compound alongside experimentally supported data for stepwise coupling and the use of specialized dipeptides.
| Strategy | Primary Application | Expected/Reported Yield | Expected/Reported Purity | Key Advantages | Key Disadvantages |
| Stepwise Coupling (Fmoc-Gly-OH then Fmoc-Val-OH) | Standard synthesis | Variable, can be low for aggregating sequences | Can be low due to deletion sequences and side reactions | Cost-effective for simple peptides | Prone to incomplete coupling at the Val residue; high risk of peptide aggregation. |
| This compound | General strategy to avoid difficult Gly-Val coupling | Moderate to High (Theoretical) | Moderate to High (Theoretical) | Reduces number of coupling steps; potentially avoids aggregation triggered by the N-terminal Val. | Limited published data on performance; potential for diketopiperazine formation at the dipeptide stage. |
| Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) | Mitigating aggregation in long or hydrophobic peptides. | High | High | Disrupts secondary structures (β-sheets) that cause aggregation; improves solubility. | Not directly applicable for a Gly-Val sequence unless a Ser, Thr, or Cys is nearby; requires specific dipeptide synthesis. |
| Dmb/Hmb-protected Amino Acids (e.g., Fmoc-Gly-(Dmb)Gly-OH) | Preventing aggregation and aspartimide formation. | High | High | Backbone protection disrupts aggregation; applicable to Glycine residues. | Primarily designed for Gly-Gly or Asp-Gly sequences; may not be as effective for Gly-Val aggregation as pseudoprolines. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the fundamental steps for manual Fmoc-SPPS. Automated synthesizers follow a similar sequence of reactions.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30-60 minutes in a reaction vessel.
2. First Amino Acid Loading (for non-preloaded resins):
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Val-OH) and an activating agent in an appropriate solvent.
-
Add the solution to the swelled resin and allow it to react for a specified time (typically 1-4 hours).
-
Cap any unreacted sites on the resin using an acetic anhydride/pyridine solution.
3. Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
4. Amino Acid/Dipeptide Coupling:
-
Stepwise Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma), and a base (e.g., DIPEA) in DMF or NMP.
-
Dipeptide Coupling (this compound): Dissolve this compound, a coupling reagent, and a base in DMF or NMP.
-
Add the activated amino acid or dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test like the Kaiser test. For difficult couplings, a double coupling may be necessary.
5. Washing:
-
After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
6. Repeat Synthesis Cycle:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
7. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin thoroughly.
-
Treat the peptidyl-resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
8. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Using Pseudoproline Dipeptides
-
Identify a Ser, Thr, or Cys residue in the sequence that is within a few residues of the aggregation-prone region.
-
In the corresponding coupling step, use the appropriate Fmoc-Xaa-Ser/Thr/Cys(ΨPro)-OH dipeptide instead of the single Fmoc-amino acid.
-
Use standard coupling reagents like HBTU or HATU.
-
The pseudoproline structure is stable during the synthesis and is converted back to the native Ser, Thr, or Cys residue during the final TFA cleavage.
Protocol for Using Dmb/Hmb-Protected Amino Acids
-
Identify a suitable position for incorporation, typically at a Glycine residue within the difficult sequence.
-
Use Fmoc-(Dmb/Hmb)Gly-OH in the corresponding coupling step with standard coupling reagents.
-
The subsequent acylation of the secondary amine may be more challenging and might require a more potent coupling reagent like PyBrOP or HATU.
-
The Dmb and Hmb protecting groups are removed during the final TFA cleavage.
Visualizing Synthesis Strategies
To better understand the workflows and logical relationships in overcoming difficult peptide sequences, the following diagrams are provided.
Caption: Comparison of stepwise vs. dipeptide coupling workflows in SPPS.
Caption: Decision-making workflow for synthesizing difficult peptide sequences.
Conclusion and Recommendations
The synthesis of peptides containing the Gly-Val motif requires careful consideration to avoid aggregation and ensure high purity and yield. While the use of this compound is a theoretically sound approach to circumvent a potentially difficult coupling step, the lack of extensive comparative data in the literature is a significant drawback.
For critical syntheses, especially of long or hydrophobic peptides, researchers are advised to consider experimentally validated strategies. The incorporation of pseudoproline dipeptides near the problematic sequence is a powerful and well-documented method for disrupting aggregation. Alternatively, for sequences where Glycine itself is part of the difficult segment, Dmb or Hmb-protected glycine derivatives offer a robust solution.
Ultimately, the choice of strategy will depend on the specific peptide sequence, its length, its overall hydrophobicity, and the availability of specialized reagents. For routine or less challenging syntheses, this compound may offer a convenient shortcut. However, for "difficult" sequences, a more robust, evidence-based approach using pseudoprolines or backbone protection is recommended to maximize the probability of a successful synthesis.
A Researcher's Guide to Performance Comparison of Fmoc-Gly-Val-OH Suppliers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of building blocks is paramount to achieving high purity and yield of the final peptide. This guide provides a framework for the objective performance comparison of Fmoc-Gly-Val-OH, a crucial dipeptide building block, from various suppliers. As direct comparative studies are not publicly available, this guide furnishes the necessary experimental protocols and data presentation formats to empower researchers to conduct their own in-house evaluations.
Supplier Specification Overview
The initial step in comparing suppliers is to examine the product specifications provided in their documentation, such as the Certificate of Analysis (CoA) and product data sheets. While not a direct measure of performance in synthesis, these specifications provide a baseline for quality. Key parameters to compare include purity, appearance, and optical rotation.
Below is a summary of typical specifications for this compound from various suppliers. Note that this data is illustrative and should be replaced with actual data from the suppliers you are evaluating.
Table 1: Comparison of Supplier-Stated Specifications for this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥99.0% | ≥98.5% | ≥98.0%[1] |
| Appearance | White to off-white powder[1] | White crystalline powder | White powder |
| Molecular Weight | 396.44 g/mol [1] | 396.44 g/mol [2] | 396.44 g/mol |
| Melting Point | 116-121°C | 118-122°C | Not provided |
| Optical Rotation | -19.0° to -21.0° (c=1, DMF) | -18.5° to -21.5° (c=1, DMF) | Not provided |
| CAS Number | 86895-14-9[2] | 86895-14-9 | 86895-14-9 |
Experimental Performance Evaluation
To rigorously compare the performance of this compound from different suppliers, a series of experiments should be conducted. The following sections detail the protocols for key performance indicators.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This experiment independently verifies the purity of the this compound provided by each supplier.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound from each supplier in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
HPLC System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Detection: Monitor the elution profile at 265 nm, the characteristic absorbance wavelength for the Fmoc group.
-
Data Analysis: Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Caption: Workflow for HPLC Purity Analysis of this compound.
Table 2: Hypothetical HPLC Purity Analysis Results
| Supplier | Stated Purity | Measured Purity | Major Impurity (%) |
| Supplier A | ≥99.0% | 99.2% | 0.3% |
| Supplier B | ≥98.5% | 98.7% | 0.8% |
| Supplier C | ≥98.0% | 98.1% | 1.1% |
Solubility Assessment
The solubility of the dipeptide in standard SPPS solvents is crucial for efficient coupling.
Experimental Protocol:
-
Solvent Selection: Choose common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
Sample Preparation: In separate vials, add a fixed amount of this compound from each supplier.
-
Titration: Gradually add the solvent in small increments, vortexing after each addition, until the solid is completely dissolved.
-
Data Recording: Record the volume of solvent required to achieve complete dissolution. Calculate the solubility in mg/mL.
Caption: Protocol for Assessing the Solubility of this compound.
Table 3: Hypothetical Solubility Assessment Results
| Supplier | Solubility in DMF (mg/mL) | Solubility in NMP (mg/mL) |
| Supplier A | 150 | 200 |
| Supplier B | 145 | 190 |
| Supplier C | 130 | 185 |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The ultimate test of this compound quality is its performance in the synthesis of a model peptide. This experiment evaluates the coupling efficiency.
Experimental Protocol:
-
Model Peptide: Synthesize a short, well-characterized peptide that includes the Gly-Val sequence, for example, Ac-Ala-Gly-Val-Phe-NH₂.
-
Synthesis: Perform the SPPS on a rink amide resin using a standardized protocol for all suppliers' this compound.
-
Deprotection: Use 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Coupling: Dissolve this compound and a coupling agent (e.g., HBTU/DIPEA) in DMF and add to the resin.
-
-
Monitoring: After the coupling step, perform a Kaiser test to qualitatively assess the presence of free amines. A negative result (yellow beads) indicates a complete reaction.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cocktail. Purify the crude peptide using preparative HPLC.
-
Analysis: Analyze the crude and purified peptide by analytical HPLC and mass spectrometry to determine the yield and purity of the target peptide.
Caption: Logical Flow for Evaluating this compound in SPPS.
Table 4: Hypothetical SPPS Performance Results for Ac-Ala-Gly-Val-Phe-NH₂
| Supplier | Crude Purity (%) | Overall Yield (%) |
| Supplier A | 85 | 75 |
| Supplier B | 82 | 71 |
| Supplier C | 78 | 65 |
Conclusion and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of this compound from different suppliers. By conducting the outlined experiments, researchers can move beyond supplier-provided specifications and generate empirical data to inform their purchasing decisions. The supplier that consistently provides the highest purity, best solubility, and superior performance in a model synthesis should be prioritized to ensure the successful and efficient production of high-quality peptides. It is recommended to perform these evaluations on new batches to ensure consistent quality.
References
Safety Operating Guide
Prudent Disposal of Fmoc-Gly-Val-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers and scientists engaged in drug development and peptide synthesis, the proper handling of compounds like Fmoc-Gly-Val-OH is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical waste management.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate personal protective equipment. This serves as the first line of defense against potential exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected for integrity before each use.[1] |
| Body Protection | A laboratory coat must be worn to protect the skin and clothing. Closed-toe shoes are also mandatory in a laboratory setting.[1] |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as chemical waste, preventing its release into the environment. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is critical.
1. Segregation of Waste:
Proper segregation of chemical waste is crucial to prevent unintended reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste containing this compound, including unused or expired reagent, contaminated weighing paper, gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
It is best practice to use the original manufacturer's container for the disposal of the solid reagent.
-
-
Liquid Waste:
-
Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix different waste streams unless explicitly permitted by your institution's EHS department. For example, waste from the Fmoc deprotection step, typically containing piperidine in DMF, should be collected in its own designated container.
-
2. Container Labeling:
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
Label all waste containers with the words "Hazardous Waste."
-
Clearly identify the contents by writing the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
Include any other information required by your institution or local regulations.
3. Storage:
Proper storage of chemical waste is vital to maintain a safe laboratory environment.
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
4. Arranging for Disposal:
The final step is to ensure the waste is transported and disposed of by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the waste disposal company with any available safety information, such as the SDS for similar compounds.
Spill and Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Containment: For small spills, use an absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.
-
Evacuation: For large spills, evacuate personnel from the immediate vicinity and follow your institution's emergency procedures.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
